molecular formula C35H38Cl2N8O5 B3325177 Hydroxyitraconazole CAS No. 207970-87-4

Hydroxyitraconazole

Cat. No.: B3325177
CAS No.: 207970-87-4
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-SQWDFJLRSA-N
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Description

Hydroxyitraconazole is a useful research compound. Its molecular formula is C35H38Cl2N8O5 and its molecular weight is 721.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-2-(2-hydroxy-1-methylpropyl)-, rel- is 720.2342217 g/mol and the complexity rating of the compound is 1150. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-SQWDFJLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207970-87-4
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Convergent Pathway to Hydroxyitraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of hydroxyitraconazole, the major active metabolite of the antifungal agent itraconazole. The synthesis is a complex undertaking that requires precise stereochemical control to achieve the desired biologically active isomer. This document outlines a convergent synthetic strategy, a common and efficient approach for constructing complex molecules like this compound. This method involves the independent synthesis of key molecular fragments, which are then coupled together in the final stages.

The core of this strategy lies in the preparation of two crucial intermediates: a chiral dioxolane tosylate and a chiral sec-butyl-triazolone side chain. These fragments are then coupled to a central piperazine (B1678402) linker to yield the final this compound molecule. This guide provides a detailed overview of the reaction steps, including experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

I. Overall Synthetic Strategy

The total synthesis of this compound is approached through a convergent pathway, which enhances overall efficiency and allows for the independent optimization of the synthesis of each key fragment. The general workflow can be visualized as the preparation of three main building blocks that are subsequently assembled.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Piperazine Linker Synthesis cluster_3 Final Assembly A1 Chiral Precursor (e.g., (S)-Solketal) A2 Dioxolane Ring Formation A1->A2 A3 Tosylation A2->A3 A_final Chiral Dioxolane Tosylate A3->A_final Coupling2 Coupling of Dioxolane Tosylate A_final->Coupling2 B1 Chiral Precursor (e.g., (S)-2-butanol) B2 Triazolone Formation B1->B2 B_final Chiral sec-Butyl-Triazolone B2->B_final Coupling1 Coupling of Triazolone and Piperazine Linker B_final->Coupling1 C1 Aniline Precursor C2 Piperazine Ring Formation C1->C2 C_final Anilino-Piperazine C2->C_final C_final->Coupling1 Coupling1->Coupling2 Final_Product This compound Coupling2->Final_Product G A Anilino-Piperazine D Coupled Intermediate A->D Pd-catalyzed Amination B Chiral sec-Butyl-Triazolone B->D C Chiral Dioxolane Tosylate E This compound C->E D->E Nucleophilic Substitution

In-Depth Technical Guide to the Chemical Properties of Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major and pharmacologically active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Formed in the liver through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system, this compound circulates in human plasma at concentrations often exceeding those of the parent drug. Its significant antifungal activity, comparable to that of itraconazole, and its role as a potent inhibitor of CYP3A4 make a thorough understanding of its chemical properties crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its quantification, and visualizations of its metabolic pathway and analytical workflows.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are fundamental to understanding its behavior in biological systems and in analytical methodologies.

PropertyValueSource
IUPAC Name 4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-hydroxybutan-2-yl)-1,2,4-triazol-3-one[1][2]
Molecular Formula C₃₅H₃₈Cl₂N₈O₅[1][3]
Molecular Weight 721.63 g/mol [1]
CAS Number 112559-91-8[1]
Appearance White to off-white solid[4]
Solubility Soluble in Acetonitrile (B52724):Methanol (B129727) (1:1) and DMSO.[4][5] Considered 'insoluble' in water.[6][4][5][6]
pKa The pKa of the parent compound, itraconazole, is 3.7. A specific experimental pKa for this compound is not readily available in the reviewed literature, but it is expected to be similar as the hydroxylation occurs on the sec-butyl side chain, which is unlikely to significantly alter the basicity of the triazole and piperazine (B1678402) moieties.[6]
LogP (Octanol-Water Partition Coefficient) A computed XLogP3 value of 4.5 is available.[2] The experimentally determined logP for the highly lipophilic parent drug, itraconazole, is 5.66 (at pH 8.1).[6] An experimental logP for this compound is not explicitly available in the reviewed literature, but its structure suggests it remains a highly lipophilic compound.[2][6]

Metabolic Pathway of Itraconazole to this compound

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme. The major metabolic pathway involves the hydroxylation of the sec-butyl side chain to form this compound. Both itraconazole and this compound are potent inhibitors of CYP3A4, leading to potential drug-drug interactions.

Metabolic Pathway of Itraconazole Itraconazole Metabolism via CYP3A4 Itraconazole Itraconazole CYP3A4 CYP3A4 (Liver Microsomes) Itraconazole->CYP3A4 Inhibition Inhibition Itraconazole->Inhibition This compound This compound (Active Metabolite) This compound->Inhibition CYP3A4->this compound Inhibition->CYP3A4

Metabolism of Itraconazole to this compound

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of this compound in Human Plasma by HPLC

This protocol outlines a validated HPLC method for the simultaneous determination of itraconazole and this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a stoppered centrifuge tube, add the internal standard.

  • Add 5.0 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a defined volume (e.g., 50 µL) into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile and methanol). The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 263 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a sensitive and specific LC-MS/MS method for the determination of this compound.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of this compound).

  • Add 400 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection.

b. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, sub-2 µm particle size for UPLC).

    • Mobile Phase: A gradient elution using two solvents, typically water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.

Experimental and Analytical Workflows

The following diagrams illustrate the logical flow of the experimental protocols for the analysis of this compound.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (263 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Workflow for HPLC-based quantification.

LCMSMS_Workflow LC-MS/MS Analysis Workflow for this compound cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis Plasma_lcms Plasma Sample Add_IS_lcms Add Internal Standard Plasma_lcms->Add_IS_lcms Protein_Precipitation Protein Precipitation Add_IS_lcms->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection_lcms Injection into LC-MS/MS Supernatant_Transfer->Injection_lcms LC_Separation Liquid Chromatographic Separation Injection_lcms->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Workflow for LC-MS/MS-based quantification.

Conclusion

This compound is a critical molecule in the clinical pharmacology of itraconazole. Its intrinsic antifungal activity and its potent inhibition of CYP3A4 necessitate its consideration in drug development and therapeutic applications. The data and protocols presented in this guide offer a foundational resource for researchers and scientists. Further investigation into the specific physicochemical properties, such as an experimentally determined pKa and logP, would provide an even more complete understanding of this important active metabolite. The detailed analytical methods provided herein serve as a robust starting point for the reliable quantification of this compound in various research and clinical settings.

References

An In-depth Technical Guide to the Mechanism of Action of Hydroxyitraconazole Against Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the triazole antifungal agent itraconazole (B105839), exerts its therapeutic effect against Candida species through a well-defined molecular mechanism. This guide provides a comprehensive overview of the core mechanism of action, focusing on the inhibition of ergosterol (B1671047) biosynthesis, the resultant downstream cellular consequences, and the mechanisms by which Candida can develop resistance. Detailed experimental protocols for key assays and quantitative data on the activity of this compound are presented to support further research and development in the field of antifungal therapy.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, mirroring that of itraconazole, is the potent and specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol (B1674476) 14-α-demethylase .[1][2][3] This enzyme, encoded by the ERG11 gene, is a cytochrome P450-dependent enzyme (CYP51) crucial for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[6][7]

The binding of this compound to the heme iron in the active site of lanosterol 14-α-demethylase prevents the demethylation of lanosterol.[8][9] This inhibition leads to two critical downstream effects:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and disruption of essential cellular processes.[1][7]

  • Accumulation of Toxic Methylated Sterols: The blockage of lanosterol demethylation results in the accumulation of toxic 14-α-methylated sterol precursors, such as lanosterol and eburicol.[10] These aberrant sterols integrate into the fungal membrane, further disrupting its structure and function, ultimately leading to fungal cell growth arrest (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[7][10]

The high affinity and specificity of this compound for the fungal CYP51 enzyme over its mammalian counterpart contribute to its favorable therapeutic index.[11]

Quantitative Data: In Vitro Activity of this compound Against Candida

Numerous studies have demonstrated that this compound possesses potent in vitro activity against a broad range of Candida species, with efficacy comparable to that of its parent compound, itraconazole.[12][13][14] The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for this compound against various Candida species.

Candida SpeciesThis compound IC50 (mg/L)Itraconazole IC50 (mg/L)Reference
Candida albicans0.008 - 0.0160.008 - 0.016[15]
Candida kefyr0.0320.016[15]
Candida glabrataVariable (some isolates more susceptible to itraconazole)Variable[13][14]
Candida kruseiVariableVariable[10]
Candida parapsilosisVariableVariable[6]
Candida tropicalisVariableVariable[10]

Note: MIC and IC50 values can vary depending on the specific isolate, testing methodology (e.g., broth microdilution, colorimetric assays), and culture medium used.[12][16] Generally, the activity of itraconazole is considered equal to or slightly greater than that of this compound against most fungi tested.[12][16]

Signaling Pathways and Cellular Responses to this compound

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of cellular responses in Candida, primarily mediated by the transcription factor Upc2 .[17][18]

  • Upc2-Mediated Stress Response: Under conditions of ergosterol depletion, the transcription factor Upc2 is activated.[2][12] Activated Upc2 translocates to the nucleus and binds to sterol response elements (SREs) in the promoters of genes involved in ergosterol biosynthesis (ERG genes), leading to their upregulation in a compensatory response.[17][18][19] This signaling pathway is a key component of Candida's intrinsic tolerance to azole antifungals.

  • Efflux Pump Upregulation: In some instances, exposure to azoles like this compound can lead to the upregulation of efflux pumps, which are membrane transporters that actively extrude the drug from the cell, thereby reducing its intracellular concentration.[4][20] The main efflux pumps implicated in azole resistance in Candida are Cdr1 and Cdr2 (ATP-binding cassette transporters) and Mdr1 (major facilitator superfamily transporter).[21][22] The transcription factors Tac1 and Mrr1 are key regulators of CDR1/CDR2 and MDR1 expression, respectively.

  • Biofilm Formation: this compound has been shown to inhibit the formation of Candida albicans biofilms and can reduce the viability of pre-formed biofilms.[11][23][24] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antifungal agents.

Diagrams of Signaling Pathways and Logical Relationships

Ergosterol_Biosynthesis_Inhibition cluster_consequences Downstream Consequences Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Lanosterol 14-alpha-demethylase (Erg11p/CYP51) This compound->Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Inhibits Ergosterol Depletion Ergosterol Depletion Compromised Membrane Integrity Compromised Membrane Integrity Ergosterol Depletion->Compromised Membrane Integrity Toxic Sterol Accumulation->Compromised Membrane Integrity Fungal Cell Death Fungal Cell Death Compromised Membrane Integrity->Fungal Cell Death Upc2_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Ergosterol Depletion Ergosterol Depletion This compound->Ergosterol Depletion Upc2 (inactive) Upc2 (inactive) Ergosterol Depletion->Upc2 (inactive) Activates Upc2 (inactive)->Upc2 (active) Nucleus Nucleus Upc2 (active)->Nucleus Translocation ERG Genes ERG Genes Upc2 (active)->ERG Genes Upregulates Transcription Ergosterol Biosynthesis Ergosterol Biosynthesis ERG Genes->Ergosterol Biosynthesis Increased Enzyme Production Antifungal_Susceptibility_Workflow cluster_prep Preparation Prepare Candida Inoculum Prepare Candida Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Candida Inoculum->Inoculate Microtiter Plate Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Inoculate Microtiter Plate Incubate at 35°C for 24-48h Incubate at 35°C for 24-48h Inoculate Microtiter Plate->Incubate at 35°C for 24-48h Determine MIC Determine MIC Incubate at 35°C for 24-48h->Determine MIC Sterol_Extraction_Workflow cluster_analysis Analysis Candida Cell Pellet Candida Cell Pellet Saponification (Alcoholic KOH, 85°C) Saponification (Alcoholic KOH, 85°C) Candida Cell Pellet->Saponification (Alcoholic KOH, 85°C) Sterol Extraction (n-Heptane) Sterol Extraction (n-Heptane) Saponification (Alcoholic KOH, 85°C)->Sterol Extraction (n-Heptane) Analysis Analysis Sterol Extraction (n-Heptane)->Analysis Spectrophotometry (240-300 nm) Spectrophotometry (240-300 nm) HPLC or GC-MS HPLC or GC-MS

References

In Vitro Antifungal Spectrum of Hydroxyitraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), exhibits a potent and wide-ranging in vitro activity against a multitude of pathogenic fungi. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative data, detailed experimental protocols for susceptibility testing, and an examination of its mechanism of action. The in vitro potency of this compound is largely comparable to that of its parent compound, itraconazole, for the majority of fungal isolates tested. This document serves as a critical resource for researchers and professionals involved in antifungal drug development and evaluation, offering a consolidated repository of essential data and methodologies.

Introduction

Itraconazole is a triazole antifungal agent widely used in the treatment of various fungal infections. Following oral administration, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites. Among these, this compound is the most prominent and possesses significant antifungal activity.[1][2] Understanding the in vitro antifungal spectrum of this compound is crucial for accurately interpreting pharmacokinetic and pharmacodynamic data and for optimizing therapeutic strategies. This guide summarizes the available in vitro data, comparing the activity of this compound with itraconazole against a broad range of fungal pathogens.

Comparative In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been extensively studied, often in direct comparison with itraconazole. The primary measure of in vitro potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For yeasts, the endpoint is often reported as the IC50, the concentration that reduces growth turbidity by 50% compared to a drug-free control.

A large-scale study involving 1481 clinical fungal isolates from 48 genera demonstrated that the IC50 values for itraconazole and this compound were equivalent, within a one-dilution range of experimental error, for approximately 90% of the isolates.[3][4][5] However, for a subset of isolates, notable differences in susceptibility were observed.

Data Presentation: MIC/IC50 Values

The following tables summarize the comparative in vitro activities of itraconazole and this compound against various fungal groups. The data is primarily derived from a major comparative study by Odds and Vanden Bossche (2000), with supplementary information from other cited literature.

Table 1: Comparative In Vitro Activity against Candida Species

Fungal SpeciesNo. of IsolatesItraconazole IC50 (mg/L)This compound IC50 (mg/L)
Candida albicans (bioassay strains)30.008 - 0.0160.008 - 0.016
Candida kefyr (bioassay strains)20.0160.032
Candida glabrata206Generally lower than this compound10-15% of isolates less susceptible than to itraconazole

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3][4][5]

Table 2: Comparative In Vitro Activity against Aspergillus Species

Fungal SpeciesItraconazole MIC (mg/L)This compound MIC (mg/L)Reference
Aspergillus fumigatus0.16Activity reported as comparable to itraconazole[6][7]
Aspergillus spp. (various)MIC90 = 0.5Activity reported as comparable to itraconazole[8]

Table 3: Comparative In Vitro Activity against Dermatophytes

Fungal SpeciesNo. of IsolatesObservation
Trichophyton mentagrophytes7 (with ≥3 dilution difference)Itraconazole MIC was consistently lower than this compound MIC.
Trichophyton rubrum15 (with ≥3 dilution difference)8 isolates more susceptible to itraconazole; 7 isolates more susceptible to this compound.

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3]

Table 4: General Comparison across a Broad Range of Fungi

Fungal GroupNo. of IsolatesPercentage with IC50s differing by ≥3 dilutions
Various Pathogenic Fungi148110.8%

Data adapted from Odds F.C., and Vanden Bossche H. (2000).[3][4][5]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of in vitro antifungal susceptibility of this compound is performed using standardized methodologies, primarily those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

CLSI Broth Microdilution Method (Reference: M27 for Yeasts)

The CLSI M27 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10]

  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.

  • Antifungal Agent Preparation: Stock solutions of this compound and itraconazole are prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in the RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar (B569324) are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter wells.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity, or IC50) compared to the growth in the drug-free control well. This is often determined visually or with a spectrophotometer.

EUCAST Broth Microdilution Method (Reference: E.Def 7.3.2 for Yeasts)

The EUCAST methodology presents some variations to the CLSI protocol.[11]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: The inoculum is prepared by suspending colonies in sterile water and adjusting the suspension to a specific optical density, resulting in a final inoculum of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • Endpoint Reading: The endpoint is read spectrophotometrically at 450 nm. The MIC is defined as the lowest concentration that reduces growth by 50% compared to the control.

Mechanism of Action and Signaling Pathway

The antifungal activity of both itraconazole and this compound is attributed to their ability to disrupt the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a crucial sterol component unique to fungi.[12][13]

Inhibition of Ergosterol Biosynthesis

The primary target of triazole antifungals, including this compound, is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[12][13] This enzyme is essential for the conversion of lanosterol to ergosterol. By binding to the heme iron of this enzyme, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disruption of ergosterol synthesis and accumulation of abnormal sterols alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.

Ergosterol Biosynthesis Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the step inhibited by this compound.

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA Ergosterol Ergosterol Lanosterol_14_alpha_demethylase Lanosterol_14_alpha_demethylase HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl_pyrophosphate Isopentenyl_pyrophosphate Mevalonate->Isopentenyl_pyrophosphate Multiple steps Farnesyl_pyrophosphate Farnesyl_pyrophosphate Isopentenyl_pyrophosphate->Farnesyl_pyrophosphate Multiple steps Squalene Squalene Farnesyl_pyrophosphate->Squalene Squalene synthase Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Inhibited by this compound) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple steps Zymosterol->Ergosterol Multiple steps This compound This compound This compound->Lanosterol_14_alpha_demethylase

Caption: Ergosterol biosynthesis pathway and the site of inhibition by this compound.

Conclusion

This compound demonstrates a broad and potent in vitro antifungal spectrum that is largely comparable to its parent drug, itraconazole. For the vast majority of fungal pathogens, the two compounds exhibit similar inhibitory concentrations. Minor, yet potentially significant, differences in susceptibility have been noted for certain species, such as Candida glabrata and Trichophyton mentagrophytes. The established mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a well-validated target for antifungal therapy. The standardized methodologies provided by CLSI and EUCAST are essential for the accurate and reproducible determination of the in vitro activity of this important antifungal metabolite. This technical guide provides a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of the in vitro characteristics of this compound.

References

Navigating the Complexities of Itraconazole and its Active Metabolite: A Deep Dive into their Comparative Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the comparative pharmacokinetics of the antifungal agent itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole. This whitepaper provides a detailed examination of their absorption, distribution, metabolism, and excretion profiles, supported by quantitative data, detailed experimental methodologies, and novel visualizations of key biological pathways.

Itraconazole, a broad-spectrum triazole antifungal, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of this compound.[1][2] This major metabolite is not only abundant, often exhibiting plasma concentrations exceeding the parent drug, but also possesses comparable antifungal activity.[3] Understanding the distinct and overlapping pharmacokinetic characteristics of both compounds is therefore critical for optimizing therapeutic efficacy and ensuring patient safety.

Quantitative Pharmacokinetic Comparison

To facilitate a clear comparison, the following tables summarize key pharmacokinetic parameters for itraconazole and this compound, compiled from various clinical studies. These parameters are crucial for predicting drug exposure and designing effective dosing regimens.

Table 1: Single Dose Pharmacokinetic Parameters of Itraconazole and this compound in Healthy Adults

ParameterItraconazoleThis compoundReference
Cmax (ng/mL) 110 - 553Data not consistently reported for single dose[4]
Tmax (h) 2.8 - 3.4Data not consistently reported for single dose[4]
AUC₀₋∞ (ng·h/mL) 1,320 - 12,600Data not consistently reported for single dose[4]
t½ (h) 15 - 25Data not consistently reported for single dose[4]

Note: Pharmacokinetic parameters for this compound following a single dose of itraconazole are less frequently reported due to its formation over time.

Table 2: Steady-State Pharmacokinetic Parameters of Itraconazole and this compound in Healthy Adults (200 mg twice daily)

ParameterItraconazoleThis compoundReference
Cmax (μg/mL) 2.1 ± 0.83.3 ± 1.0[5]
AUC₀₋₂₄ (μg·h/mL) 34.460.2[5]
t½ (h) 23.137.2[5]

Values are presented as mean ± standard deviation.

The Metabolic Journey: From Itraconazole to this compound

The biotransformation of itraconazole to its active metabolite is a critical determinant of its overall antifungal effect. This process, occurring predominantly in the liver, is catalyzed by CYP3A4.[1][2] The following diagram illustrates this key metabolic pathway.

Itraconazole Itraconazole This compound This compound Itraconazole->this compound Hydroxylation CYP3A4 CYP3A4 CYP3A4->Itraconazole

Metabolic conversion of itraconazole.

Unraveling the Data: Experimental Protocols

The accurate determination of itraconazole and this compound concentrations in biological matrices is fundamental to pharmacokinetic analysis. The methodologies employed in the cited studies typically involve the following key steps:

1. Sample Collection and Processing:

  • Venous blood samples are collected from subjects at predetermined time points following drug administration.[6][7] For steady-state studies, trough concentrations are often measured just before the next dose.[6]

  • Blood is collected in heparinized tubes.[6]

  • Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -70°C) until analysis.[7]

2. Bioanalytical Method:

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection is the standard for quantifying itraconazole and this compound in plasma.[4][5][6]

  • Sample Preparation: Typically involves protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.

  • Chromatographic Separation: A C18 or similar reversed-phase column is used to separate itraconazole, this compound, and an internal standard.

  • Detection:

    • LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method.[8]

    • HPLC-UV: A viable alternative, though potentially less sensitive than LC-MS/MS.[6]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.

3. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) .[5][9]

  • Key parameters determined include:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration.

    • Tmax (Time to Cmax): The time at which Cmax is reached.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Elimination Half-life): The time required for the plasma concentration to decrease by half.

The following diagram outlines a typical experimental workflow for a clinical pharmacokinetic study of itraconazole.

Drug_Administration Oral Administration of Itraconazole Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Non-Compartmental Pharmacokinetic Analysis Sample_Analysis->Data_Analysis Results Determination of Cmax, AUC, t½, etc. Data_Analysis->Results

Experimental workflow for pharmacokinetic analysis.

This in-depth guide serves as a valuable resource for understanding the intricate pharmacokinetic relationship between itraconazole and this compound. The provided data and methodologies are intended to support further research and development in the field of antifungal therapy.

References

The Metabolic Journey of Hydroxyitraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), plays a pivotal role in the therapeutic efficacy and drug-drug interaction profile of its parent compound. Formed predominantly in the liver, this metabolite circulates in plasma at concentrations often exceeding those of itraconazole itself, contributing significantly to the overall antifungal effect.[1][2] This technical guide provides an in-depth exploration of the metabolism and biotransformation of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Metabolic Pathways and Biotransformation

The biotransformation of itraconazole is an intricate process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal catalyst.[3] This initial metabolic step involves the hydroxylation of the sec-butyl side chain of itraconazole, leading to the formation of this compound.

While the formation of this compound from itraconazole is well-documented, its own subsequent metabolism is less explicitly detailed in scientific literature. However, it is understood that this compound undergoes further biotransformation, contributing to the complex metabolic profile of itraconazole. The primary routes of itraconazole metabolism, which likely influence the fate of this compound, include oxidation and N-dealkylation.

The metabolic cascade of itraconazole, initiated by CYP3A4, leads to the formation of several metabolites, including keto-itraconazole and N-desalkyl-itraconazole. It is plausible that this compound is a substrate for further enzymatic reactions along these pathways.

Metabolism Itraconazole Itraconazole This compound This compound Itraconazole->this compound CYP3A4 (Hydroxylation) Keto_Itraconazole Keto_Itraconazole Itraconazole->Keto_Itraconazole CYP3A4 (Oxidation) N_desalkyl_Itraconazole N_desalkyl_Itraconazole Itraconazole->N_desalkyl_Itraconazole CYP3A4 (N-dealkylation) Further_Metabolites Further_Metabolites This compound->Further_Metabolites Further Metabolism

Itraconazole Metabolism Pathway

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of itraconazole and this compound have been extensively studied in various populations. The following tables summarize key quantitative data from studies in healthy subjects and specific patient populations.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults Following Oral Administration of Itraconazole

ParameterValueReference
Cmax (ng/mL)159.4[4]
Tmax (h)~4-5[4]
AUC0-24 (ng·h/mL)1391[4]
Half-life (h)16.2[4]
Mean Steady-State Cmin (mg/L)1.79 (± 0.21)[5][6]
Free Concentration (ng/mL)1.449 (± 1.017)[2]
% Free Fraction0.251 (± 0.109)[2]

Table 2: Pharmacokinetic Parameters of Itraconazole and this compound in Allogeneic Hematopoietic Cell Transplant Recipients (Intravenous Administration)

CompoundParameterValueReference
ItraconazoleCmin at steady state (mg/L)0.79 (± 0.35)[5]
This compoundCmin at steady state (mg/L)1.31 (± 0.29)[5]
ItraconazoleConcentration Range (mg/L)0.06 - 6.96[5]
This compoundConcentration Range (mg/L)0.09 - 1.86[5]

Experimental Protocols

In Vitro Metabolism of Itraconazole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the in vitro metabolism of itraconazole to this compound.

InVitroMetabolism cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Itraconazole_sol Itraconazole Solution Itraconazole_sol->Incubate NADPH_sol NADPH Solution NADPH_sol->Incubate Buffer Phosphate (B84403) Buffer Buffer->Incubate Quench Add Acetonitrile (B52724) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

In Vitro Metabolism Workflow

Materials:

  • Human liver microsomes

  • Itraconazole

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for quenching)

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of itraconazole in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions by diluting the stock solution in the incubation buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer, and itraconazole solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution to the incubation mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining itraconazole and the formed this compound.

HPLC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol provides a detailed methodology for the sensitive and specific quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation): [7][8]

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., a deuterated analog of this compound).[9]

  • Add 400 µL of cold acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[7]

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions: [7][10]

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.500 mL/min.[7]

  • Gradient Elution: A suitable gradient program to achieve optimal separation of this compound from other plasma components and itraconazole.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity. For this compound, a common transition is m/z 721 → 408.[10]

Signaling Pathway Interactions

Recent research has unveiled the inhibitory effects of itraconazole on several key signaling pathways implicated in cancer development and progression. As an active metabolite, this compound is presumed to contribute to these effects.

Hedgehog Signaling Pathway

Itraconazole has been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[11][12] It is believed to act on the Smoothened (SMO) receptor, a key component of the pathway, through a mechanism distinct from other known SMO inhibitors.[13]

Hedgehog_Pathway Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Target Gene Expression GLI->Target_Genes Activates Itraconazole Itraconazole/ This compound Itraconazole->SMO Inhibits Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates to nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Itraconazole Itraconazole/ This compound Itraconazole->Wnt Downregulates Wnt3a Itraconazole->Destruction_Complex Upregulates Axin-1 Itraconazole->Beta_Catenin Downregulates PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth _4EBP1->Cell_Growth Inhibits translation Itraconazole Itraconazole/ This compound Itraconazole->mTORC1 Inhibits

References

The Discovery and History of Hydroxyitraconazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyitraconazole, the major active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), plays a pivotal role in the therapeutic efficacy and complex pharmacology of its parent drug. First identified as a product of hepatic metabolism, this metabolite exhibits potent antifungal activity, comparable to itraconazole itself. Its discovery has been crucial in understanding the overall clinical performance of itraconazole, influencing dosing regimens and therapeutic drug monitoring strategies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key experimental findings related to this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development and clinical investigation of itraconazole. Itraconazole, a triazole antifungal, was patented in 1978 and approved for medical use in the United States in 1992[1]. During its clinical development, pharmacokinetic studies revealed that itraconazole undergoes extensive hepatic metabolism, leading to the formation of a major, pharmacologically active metabolite[2]. This metabolite was identified as this compound.

Early investigations highlighted that this compound circulates in plasma at concentrations often equal to or higher than the parent drug, itraconazole[2][3]. This finding was significant as it suggested that the metabolite could contribute substantially to the overall antifungal effect observed in patients. Subsequent in vitro studies confirmed that this compound possesses a broad spectrum of antifungal activity, comparable to that of itraconazole, against a wide range of pathogenic fungi[4][5]. The discovery of this active metabolite was a critical step in fully comprehending the in vivo activity and pharmacokinetic variability of itraconazole.

Chemical Synthesis and Characterization

The chemical synthesis of this compound is a complex process due to the presence of multiple chiral centers in the molecule. The commercially available form of itraconazole is a racemic mixture of four diastereomers[6]. Consequently, its metabolism produces a mixture of this compound stereoisomers. Research syntheses have focused on stereoselective methods to produce specific enantiomerically-pure isomers to study their individual pharmacological properties.

A convergent total synthesis approach is often employed, involving the preparation of key chiral building blocks that are later coupled to form the final molecule. While a universal, standardized protocol is not available, the general principles involve:

  • Synthesis of the Dioxolane Moiety: This typically involves the stereoselective synthesis of the 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol core.

  • Synthesis of the Triazolone Side Chain: This involves the synthesis of the 4-(4-(piperazin-1-yl)phenyl)-2-(1-hydroxy-butan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one portion.

  • Coupling and Final Modification: The two key fragments are then coupled, often via a nucleophilic substitution reaction, to form the complete this compound molecule.

Purification and Characterization of the synthesized this compound is crucial to ensure its identity and purity. Standard analytical techniques employed include:

  • High-Performance Liquid Chromatography (HPLC): Used for purification and to determine the purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry of the synthesized isomer.

Data Presentation

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound is complex and often mirrors that of its parent compound, itraconazole, with some key differences. The following table summarizes key pharmacokinetic parameters from various studies.

ParameterValueSpeciesDosing RegimenReference
Half-life (t½) Dose-dependent, >150 h at steady state (300 mg Itraconazole)HumanMultiple doses of itraconazole[7]
37.2 hHuman200 mg itraconazole b.i.d.
Area Under the Curve (AUC) Dose-dependentHumanSingle and multiple doses of itraconazole[7]
60.2 µg·h/ml (plasma)Human200 mg itraconazole b.i.d.
18.9 µg·h/ml (ELF)Human200 mg itraconazole b.i.d.
134 µg·h/ml (AC)Human200 mg itraconazole b.i.d.
Maximum Concentration (Cmax) Peaks simultaneously with itraconazoleHuman100 mg itraconazole oral solution[3]
3.3 ± 1.0 µg/ml (plasma)Human200 mg itraconazole b.i.d.
Time to Cmax (Tmax) 1-2 hours after oral solutionHuman100 mg itraconazole oral solution[3]

ELF: Epithelial Lining Fluid; AC: Alveolar Cells

In Vitro Antifungal Activity of this compound

This compound exhibits potent in vitro activity against a broad range of fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant fungi.

Fungal SpeciesMIC (mg/ml)Reference
Candida albicans0.019
Aspergillus fumigatus0.078
Cryptococcus neoformans0.078

A large-scale study comparing the IC50 values of itraconazole and this compound against 1481 fungal isolates found that for 90% of the isolates, the values were the same within a mode ± one dilution range, indicating largely equivalent in vitro potency[4][5].

Experimental Protocols

Quantification of this compound in Plasma/Serum

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for its high sensitivity and specificity in quantifying this compound in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard like d5-hydroxyitraconazole).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 721.2 -> 624.2.

    • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

In Vivo Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound following oral administration of itraconazole.

  • Subjects: Healthy human volunteers or an appropriate animal model.

  • Study Design: A single-dose or multiple-dose, open-label study.

  • Drug Administration: Administer a single oral dose of itraconazole to fasting subjects.

  • Blood Sampling:

    • Collect serial blood samples from a peripheral vein at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

    • Collect blood into heparinized tubes.

    • Process the blood samples by centrifugation to separate plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated bioanalytical method, such as the LC-MS/MS protocol described above.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine the key pharmacokinetic parameters for this compound, including Cmax, Tmax, AUC, and t½.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of both itraconazole and this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) This compound This compound This compound->Lanosterol LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile with Internal Standard Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification Itraconazole_Metabolism Itraconazole Itraconazole This compound This compound (Active Metabolite) Itraconazole->this compound Hydroxylation CYP3A4 CYP3A4 (Liver) CYP3A4->Itraconazole

References

Structural Analysis of Hydroxyitraconazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Possessing a complex chemical structure, a thorough understanding of its three-dimensional arrangement, stereochemistry, and solid-state properties is crucial for drug development, formulation design, and understanding its pharmacological activity. This technical guide provides a summary of the available structural and analytical data for this compound, highlighting key experimental techniques used in its characterization. However, it is important to note that a complete single-crystal X-ray diffraction analysis, the gold standard for definitive structural elucidation, is not publicly available at the time of this writing.

Chemical and Physical Properties

This compound is a large, complex organic molecule with the following fundamental properties:

PropertyValueReference
Molecular Formula C35H38Cl2N8O5[1][2][3]
Molecular Weight 721.63 g/mol [3]
Appearance Solid[4]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to elucidating the chemical structure of this compound. While a complete dataset is not publicly available, the following provides an overview of the key methods and available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

1H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. A publicly available 1H NMR spectrum for hydroxyitraconale exists, which is crucial for confirming its chemical structure.

13C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. While studies on the 13C NMR of the parent drug, itraconazole, have been published, specific and complete 13C NMR spectral data with assignments for this compound are not readily found in the public domain.[5] Such data would be invaluable for a complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity. The molecular weight of this compound has been confirmed by mass spectrometry.[4]

Chromatographic Separation

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the separation, identification, and quantification of this compound, particularly in biological matrices.

Experimental Protocol: HPLC for this compound Analysis

While specific protocols vary between laboratories, a general HPLC method for the analysis of this compound in plasma can be summarized as follows. This protocol is a composite based on common practices described in the literature.[6][7]

1. Sample Preparation:

  • Protein precipitation from plasma samples is a common first step, often using acetonitrile.
  • This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.

2. Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18 column, is typically used.
  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed in a gradient or isocratic elution mode.
  • Flow Rate: A typical flow rate is around 0.5 mL/min.
  • Detection: UV or fluorescence detection can be used.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve prepared with known concentrations of the analyte.

The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data_analysis Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC HPLC Separation (C18 Column) Supernatant_Collection->HPLC Detection Detection (UV/Fluorescence/MS) HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A typical workflow for the analysis of this compound in a biological sample.

Stereochemistry

Itraconazole has three chiral centers, leading to a complex mixture of stereoisomers. Consequently, this compound also exists as multiple stereoisomers. The synthesis of specific, single stereoisomers of this compound has been reported in the literature, which is a critical step towards understanding the biological activity of each individual isomer.[8]

Crystalline Structure

The solid-state structure of a pharmaceutical compound significantly influences its physical properties, such as solubility and stability. While itraconazole is known to exist in different crystalline forms (polymorphs), detailed information on the crystal structure of this compound is not publicly available.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and information about the crystal packing. To date, a Crystallographic Information File (CIF) or a detailed structural report from a single-crystal XRD study of this compound has not been identified in public databases such as the Cambridge Structural Database (CSD).[2] The availability of such data would be a significant advancement in the structural characterization of this important metabolite.

Conclusion and Future Outlook

The structural analysis of this compound is an area that requires further investigation. While its fundamental chemical properties and methods for its quantification are established, a definitive, high-resolution crystal structure remains elusive in the public domain. The availability of single-crystal X-ray diffraction data would provide invaluable insights into its precise molecular geometry and intermolecular interactions, which are critical for computational modeling, understanding its interaction with biological targets, and for the rational design of new formulations. Furthermore, the publication of a complete and assigned 13C NMR spectrum would complete the fundamental spectroscopic characterization of this molecule. Future research efforts focused on the synthesis of high-quality single crystals of this compound and their analysis by X-ray diffraction are highly encouraged to fill this knowledge gap.

References

Unraveling the Binding Characteristics of Hydroxyitraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical protein binding characteristics of hydroxyitraconazole, the primary active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Understanding the extent and nature of this binding is paramount for comprehending its pharmacokinetic and pharmacodynamic profile, including its efficacy, potential for drug-drug interactions, and overall disposition in the body. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its determination, and visual representations of the key relationships governing its activity.

Quantitative Overview of Protein Binding

This compound, like its parent compound itraconazole, is extensively bound to plasma proteins. However, a crucial distinction lies in its unbound fraction, which is significantly higher than that of itraconazole. The unbound, or free, fraction of a drug is pharmacologically important as it is the portion available to interact with target sites, elicit a therapeutic effect, and be cleared from the body.

A key study revealed that the average plasma free fraction of this compound is approximately 0.251% (± 0.109%), which is about 8.5 times higher than that of itraconazole (0.024% ± 0.016%).[1][2] This translates to a total protein binding of roughly 99.75% for this compound.[1][2] Consequently, the free concentration of this compound in plasma can be more than 10 times higher than that of its parent drug.[1][2] While both are over 99% protein-bound, this difference in the unbound concentration has significant implications for their relative contributions to both therapeutic and off-target effects.[3]

The primary binding protein for itraconazole, and likely this compound, is albumin.[4] Alpha-1-acid glycoprotein (B1211001) (AAG) also plays a role in binding basic and neutral drugs and can influence the unbound fraction.[5][6][7]

The following tables summarize the key quantitative data available for this compound and itraconazole protein binding.

Table 1: Plasma Protein Binding of this compound vs. Itraconazole

CompoundAverage Protein Binding (%)Average Free Fraction (%)Fold Difference in Free Fraction (OH-ITZ vs. ITZ)
This compound~99.750.251 ± 0.1098.52
Itraconazole~99.980.024 ± 0.016-

Data sourced from studies measuring free and total plasma concentrations.[1][2]

Table 2: In Vitro Inhibition Constants Related to Unbound this compound

ParameterValueTargetSignificance
Unbound IC504.6 nMCYP3A4Potent inhibition of a major drug-metabolizing enzyme.[8][9]
Unbound Ki14.4 nMCYP3A4Indicates high affinity for the active site of CYP3A4.[8]
In Vivo Ki38 ± 3 nMHepatic CYP3AReflects potent inhibition of its own and other drugs' metabolism.[10]

These values, while not direct measures of plasma protein binding affinity, demonstrate the high potency of the unbound fraction of this compound.

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is a critical step in drug development. Several well-established in vitro methods are employed, with equilibrium dialysis, ultrafiltration, and ultracentrifugation being the most common.

Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for its accuracy in determining the unbound fraction of a drug.[11]

Principle: This method involves a two-compartment chamber separated by a semipermeable membrane that allows the passage of small molecules (the drug) but retains large molecules (plasma proteins). One compartment contains the drug mixed with plasma, and the other contains a protein-free buffer. The free drug diffuses across the membrane until its concentration is equal in both compartments. At equilibrium, the concentration in the buffer compartment represents the unbound drug concentration.

Detailed Protocol:

  • Apparatus Preparation: A dialysis unit, often a 96-well plate format for high-throughput screening, is assembled with a semipermeable membrane (typically with a molecular weight cutoff of 5,000-10,000 Da).[12]

  • Sample Preparation: The test compound (this compound) is spiked into plasma (human or other species) at a known concentration.

  • Dialysis: The plasma sample is added to one chamber (the donor chamber), and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, PBS) is added to the other chamber (the receiver chamber).

  • Incubation: The dialysis plate is sealed and incubated at a physiological temperature (37°C) with gentle agitation to facilitate equilibrium. The time to reach equilibrium is predetermined in preliminary experiments and is typically several hours.[12]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentrations of the drug in both aliquots are determined using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The percentage of unbound drug is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber, multiplied by 100.

Ultrafiltration

Ultrafiltration is a rapid method that uses centrifugal force to separate the free drug from the protein-bound drug.[13][14]

Principle: A plasma sample containing the drug is placed in a device with a semipermeable membrane at the bottom. Centrifugation forces the protein-free ultrafiltrate, containing the unbound drug, through the membrane, while the protein and protein-bound drug are retained.

Detailed Protocol:

  • Device Preparation: An ultrafiltration device, consisting of an upper sample reservoir and a lower collection tube separated by a membrane filter, is used. The membrane is often pre-treated to minimize non-specific binding.[12]

  • Sample Preparation: The plasma sample is spiked with the test compound.

  • Incubation: The drug-plasma mixture is incubated to allow for binding to reach equilibrium.

  • Centrifugation: An aliquot of the incubated sample is placed in the upper chamber of the ultrafiltration device and centrifuged at a specified speed and temperature (e.g., 3000 x g at 37°C).[12]

  • Sample Collection and Analysis: The ultrafiltrate collected in the lower tube contains the free drug. The concentration of the drug in the ultrafiltrate and in an aliquot of the original plasma sample (representing the total concentration) is measured by LC-MS/MS.

  • Calculation: The unbound fraction is the ratio of the drug concentration in the ultrafiltrate to the total drug concentration in the plasma.

Ultracentrifugation

Ultracentrifugation separates free and bound drug based on their differential sedimentation under high centrifugal forces.[14][15]

Principle: When a plasma sample containing a drug is subjected to high-speed centrifugation, the larger protein molecules and the protein-bound drug sediment to the bottom of the tube, while the smaller, free drug molecules remain in the supernatant.

Detailed Protocol:

  • Sample Preparation: A known concentration of the drug is added to the plasma sample.

  • Ultracentrifugation: The sample is centrifuged at a very high speed (e.g., >100,000 x g) for a sufficient duration to allow for the sedimentation of proteins.[14]

  • Sample Collection: A sample of the supernatant, which represents the unbound drug fraction, is carefully collected from the top layer.

  • Analysis and Calculation: The concentration of the drug in the supernatant is determined and compared to the total concentration in the initial sample to calculate the unbound fraction. Due to the potential for high non-specific binding of lipophilic compounds like itraconazole and its metabolites to filters, ultracentrifugation can be a preferred method.[16]

Visualizing Key Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows discussed in this guide.

Pharmacokinetics_Pharmacodynamics cluster_absorption Absorption & Metabolism cluster_distribution Distribution cluster_effect Pharmacological Effect Itraconazole (Oral) Itraconazole (Oral) Metabolism (CYP3A4) Metabolism (CYP3A4) Itraconazole (Oral)->Metabolism (CYP3A4) This compound (Total) This compound (Total) Metabolism (CYP3A4)->this compound (Total) Protein Binding Protein Binding This compound (Total)->Protein Binding Plasma Proteins Plasma Proteins Plasma Proteins->Protein Binding This compound (Free) This compound (Free) Protein Binding->this compound (Free) >99.75% Bound <0.25% Free Antifungal Activity Antifungal Activity This compound (Free)->Antifungal Activity Inhibition of Ergosterol Synthesis CYP3A4 Inhibition CYP3A4 Inhibition This compound (Free)->CYP3A4 Inhibition Drug-Drug Interactions

Caption: Pharmacokinetic and pharmacodynamic pathway of this compound.

Equilibrium_Dialysis_Workflow Start Start Prepare Dialysis Unit Prepare Dialysis Unit Start->Prepare Dialysis Unit Spike Plasma with\nthis compound Spike Plasma with This compound Prepare Dialysis Unit->Spike Plasma with\nthis compound Add Plasma to\nDonor Chamber Add Plasma to Donor Chamber Spike Plasma with\nthis compound->Add Plasma to\nDonor Chamber Add Buffer to\nReceiver Chamber Add Buffer to Receiver Chamber Add Plasma to\nDonor Chamber->Add Buffer to\nReceiver Chamber Incubate at 37°C\n(with agitation) Incubate at 37°C (with agitation) Add Buffer to\nReceiver Chamber->Incubate at 37°C\n(with agitation) Collect Aliquots from\nBoth Chambers Collect Aliquots from Both Chambers Incubate at 37°C\n(with agitation)->Collect Aliquots from\nBoth Chambers Analyze Concentrations\n(LC-MS/MS) Analyze Concentrations (LC-MS/MS) Collect Aliquots from\nBoth Chambers->Analyze Concentrations\n(LC-MS/MS) Calculate % Unbound Calculate % Unbound Analyze Concentrations\n(LC-MS/MS)->Calculate % Unbound End End Calculate % Unbound->End

Caption: Experimental workflow for equilibrium dialysis.

Ultrafiltration_Workflow Start Start Pre-treat Ultrafiltration\nDevice Pre-treat Ultrafiltration Device Start->Pre-treat Ultrafiltration\nDevice Spike Plasma with\nthis compound Spike Plasma with This compound Pre-treat Ultrafiltration\nDevice->Spike Plasma with\nthis compound Incubate Drug-Plasma\nMixture Incubate Drug-Plasma Mixture Spike Plasma with\nthis compound->Incubate Drug-Plasma\nMixture Add Sample to\nUpper Chamber Add Sample to Upper Chamber Incubate Drug-Plasma\nMixture->Add Sample to\nUpper Chamber Centrifuge at 37°C Centrifuge at 37°C Add Sample to\nUpper Chamber->Centrifuge at 37°C Collect Ultrafiltrate\n(Free Drug) Collect Ultrafiltrate (Free Drug) Centrifuge at 37°C->Collect Ultrafiltrate\n(Free Drug) Analyze Concentrations\n(Ultrafiltrate & Total Plasma) Analyze Concentrations (Ultrafiltrate & Total Plasma) Collect Ultrafiltrate\n(Free Drug)->Analyze Concentrations\n(Ultrafiltrate & Total Plasma) Calculate % Unbound Calculate % Unbound Analyze Concentrations\n(Ultrafiltrate & Total Plasma)->Calculate % Unbound End End Calculate % Unbound->End

Caption: Experimental workflow for ultrafiltration.

Conclusion

The protein binding of this compound is a critical determinant of its pharmacological profile. Although highly bound to plasma proteins, its significantly greater unbound fraction compared to itraconazole underscores its importance as the primary active moiety responsible for both the antifungal efficacy and the potent CYP3A4-mediated drug-drug interactions associated with itraconazole therapy. A thorough understanding of these binding characteristics, determined through robust experimental methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation, is essential for accurate pharmacokinetic and pharmacodynamic modeling, dose optimization, and the prediction of clinically relevant drug interactions. The data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals working with this important antifungal agent.

References

A Technical Guide to the Cellular Uptake of Hydroxyitraconazole in Fungal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of how hydroxyitraconazole, the active metabolite of the broad-spectrum antifungal agent itraconazole (B105839), enters fungal cells. While the precise transporters responsible for the uptake of this compound have not been definitively identified, compelling evidence points towards a carrier-mediated facilitated diffusion mechanism rather than simple passive diffusion. This process is crucial for the drug's efficacy, as it allows the molecule to reach its intracellular target, lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway. This document details the proposed uptake mechanism, summarizes key quantitative data, provides detailed experimental protocols for studying fungal drug uptake, and presents visual diagrams of the relevant pathways and workflows. A central theme is that the net intracellular concentration of this compound is a dynamic equilibrium between this facilitated influx and active efflux mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, which are often overexpressed in drug-resistant strains.

The Mechanism of Azole Accumulation: A Balance of Influx and Efflux

The efficacy of any antifungal agent is contingent on its ability to accumulate at its site of action to a concentration sufficient to exert its inhibitory effect. For this compound, this means traversing the fungal cell wall and plasma membrane to inhibit the cytoplasmic enzyme lanosterol 14α-demethylase. The net intracellular concentration of the drug is determined by the interplay between its rate of entry (influx) and its rate of removal (efflux).

  • Influx (Uptake): Evidence strongly suggests that azoles, including itraconazole and by extension this compound, are transported into fungal cells via a process of facilitated diffusion .[1] This carrier-mediated transport is not dependent on ATP and is saturable, indicating the involvement of a limited number of transporter proteins in the plasma membrane.[1]

  • Efflux (Export): Fungal cells possess a robust system for expelling xenobiotics, which serves as a primary mechanism of antifungal resistance. This is primarily carried out by ATP-dependent efflux pumps, such as the ABC transporters (e.g., Cdr1p, Cdr2p) and MFS transporters (e.g., Mdr1p).[2]

The following diagram illustrates this dynamic balance:

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm Hydroxyitraconazole_out This compound Facilitated_Diffusion Putative Azole Transporter (Facilitated Diffusion) Hydroxyitraconazole_out->Facilitated_Diffusion Uptake (Influx) Hydroxyitraconazole_in This compound Facilitated_Diffusion->Hydroxyitraconazole_in Efflux_Pump ABC/MFS Transporter (Active Efflux) Efflux_Pump->Hydroxyitraconazole_out Hydroxyitraconazole_in->Efflux_Pump Efflux Target Lanosterol 14α-demethylase (ERG11/CYP51) Hydroxyitraconazole_in->Target Inhibition cluster_stress Cellular State cluster_regulation Regulatory Cascade cluster_response Cellular Response Azole This compound Erg11 Erg11p (Lanosterol 14α-demethylase) Azole->Erg11 Inhibits Ergosterol_Depletion Ergosterol Depletion Erg11->Ergosterol_Depletion Leads to Upc2 Upc2 (Transcription Factor) Ergosterol_Depletion->Upc2 Activates ERG_Genes Upregulation of Ergosterol Biosynthesis Genes (e.g., ERG11) Upc2->ERG_Genes Induces Transcription Sterol_Uptake Upregulation of Sterol Uptake Transporters (e.g., AUS1, PDR11) Upc2->Sterol_Uptake Induces Transcription A 1. Grow Fungal Culture to Mid-Log Phase B 2. Harvest and Wash Cells A->B C 3. Resuspend in De-energizing Buffer B->C D 4. Pre-incubate to Deplete ATP C->D E 5. Initiate Uptake with [³H]this compound D->E F 6. Take Time-Point Samples E->F G 7. Rapid Filtration and Washing on Glass Fiber Filters F->G H 8. Place Filter in Scintillation Vial with Fluid G->H I 9. Quantify Radioactivity (Liquid Scintillation Counter) H->I J 10. Normalize to Cell Number and Calculate Uptake Rate I->J

References

Methodological & Application

Application Note: Quantification of Hydroxyitraconazole in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of hydroxyitraconazole, the major active metabolite of the antifungal agent itraconazole (B105839), in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC separation and detection. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and other clinical research applications requiring accurate measurement of this compound levels.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] It is extensively metabolized in the liver to this compound, which possesses antifungal activity comparable to the parent drug. Due to significant inter-individual variability in absorption and metabolism, monitoring plasma concentrations of both itraconazole and this compound is crucial for optimizing therapeutic efficacy and minimizing toxicity. This document provides a detailed protocol for a reliable HPLC-based method for the quantification of this compound in human plasma.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system. The separation of the analyte and IS is achieved on a C18 column with a suitable mobile phase. Detection and quantification are performed using UV, fluorescence, or mass spectrometry, with the latter offering the highest sensitivity and specificity.[2][3]

Experimental Protocols

Materials and Reagents
Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be employed. The following are representative examples of conditions for both HPLC-UV/Fluorescence and LC-MS/MS methods.

Table 1: Example Chromatographic Conditions

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS Detection
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]Reversed-phase C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm)[6]
Mobile Phase A mixture of phosphate (B84403) buffer and acetonitrile, or triethylamine solution and acetonitrile/isopropanol.[4][5]Gradient elution with Mobile Phase A (e.g., 10 mM ammonium formate in water with 1% formic acid) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[6]
Flow Rate 1.0 mL/min[4][5]0.500 mL/min[6]
Detection Fluorescence (Excitation: 264 nm, Emission: 380 nm) or UV (262 nm).[4][5]Tandem Mass Spectrometry (e.g., Waters Xevo TQ-XS) with Electrospray Ionization (ESI) in positive ion mode.[1][6]
Column Temp. Ambient or controlled (e.g., 40°C)[6]40°C[6]
Injection Vol. 20-100 µL5-20 µL
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of water and methanol (1:1) to create working standard solutions for spiking into plasma.[1]

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards covering a linear range (e.g., 5.0 to 500 ng/mL or 0.05 to 10 mg/L).[4][5] Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

Sample Preparation

The following protocols are commonly used for plasma sample preparation:

Protocol 4.1: Protein Precipitation (Simple and Rapid)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution.[4]

  • Add 200 µL of a precipitating agent (e.g., acetonitrile, or a mixture of 1.0 M perchloric acid and methanol).[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for injection into the HPLC system.

Protocol 4.2: Liquid-Liquid Extraction (Higher Purity)

  • To 500 µL of plasma, add the internal standard.

  • Add 2.5 mL of an extraction solvent mixture (e.g., hexane-dichloromethane, 70:30 v/v).[5]

  • Vortex for 2 minutes and then centrifuge for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

G

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 2: Summary of Quantitative Data from a Validated LC-MS/MS Method

ParameterThis compoundItraconazole
Linearity Range 1 - 250 ng/mL[6]1 - 250 ng/mL[6]
Correlation Coefficient (r²) > 0.99[4]> 0.99[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]1 ng/mL[6]
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery > 70%[5]> 70%[5]

Note: The specific values can vary depending on the exact methodology and instrumentation used.

G

Discussion

The choice of sample preparation and detection method will depend on the specific requirements of the study. Protein precipitation is a simple and high-throughput technique suitable for many applications.[1][4] Liquid-liquid extraction or solid-phase extraction can provide cleaner extracts, which may be necessary to achieve lower limits of quantification or to minimize matrix effects, especially for UV or fluorescence detection.

LC-MS/MS is the preferred detection method due to its high sensitivity and selectivity, which allows for lower sample volumes and simpler sample preparation procedures.[3][6] The use of a stable isotope-labeled internal standard, such as itraconazole-d3, is recommended for LC-MS/MS analysis to compensate for matrix effects and variations in instrument response.[1]

Conclusion

The HPLC-based methods described provide a reliable and reproducible approach for the quantification of this compound in human plasma. The choice between different sample preparation and detection techniques should be based on the required sensitivity, specificity, and sample throughput. Proper method validation is essential to ensure the accuracy and precision of the results for clinical and research applications.

References

Application Note: Quantitative Analysis of Itraconazole and Hydroxyitraconazole in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Itraconazole (B105839) (ITZ) is a triazole antifungal agent widely used for the treatment of various fungal infections.[1][2] It is extensively metabolized in the body to its major active metabolite, hydroxyitraconazole (OH-ITZ).[3][4] Therapeutic drug monitoring (TDM) of both itraconazole and this compound is crucial to ensure efficacy and avoid toxicity, due to significant inter-patient pharmacokinetic variability.[2] This application note describes a robust and sensitive method for the simultaneous quantification of itraconazole and its active metabolite, this compound, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Principle

This method utilizes a simple protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of itraconazole, this compound, and an internal standard (IS).[1][5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

A protein precipitation method is employed for the extraction of itraconazole and this compound from human plasma, offering a balance of efficiency and simplicity suitable for high-throughput analysis.[1][5]

  • Reagents:

    • Acetonitrile (B52724) (ACN) with 0.5% formic acid

    • Methanol (MeOH)

    • Internal Standard (IS) working solution (e.g., Itraconazole-d5 and this compound-d5 in methanol)

  • Procedure:

    • To 100 µL of human plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

    • Add 400 µL of cold acetonitrile with 0.5% formic acid to precipitate the plasma proteins.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Human Plasma is Add 50 µL Internal Standard plasma->is ppt Add 400 µL Acetonitrile (0.5% Formic Acid) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (3500 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma samples.

2. Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • Instrumentation: UPLC or HPLC system

  • Column: Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[5]

  • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]

  • Flow Rate: 0.500 mL/min[5]

  • Column Temperature: 40°C[5]

  • Autosampler Temperature: 15°C[5]

  • Injection Volume: 10 µL

  • Gradient Program:

    • Start at 40% B, hold for 0.5 min

    • Ramp to 95% B over 2.5 min

    • Hold at 95% B for 0.5 min

    • Return to 40% B at 3.1 min

    • Total run time: 4.0 minutes[5]

3. Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Instrumentation: Waters Xevo TQ-XS or equivalent[5]

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV[5][6]

  • Source Temperature: 150°C[5]

  • Desolvation Temperature: 500°C[5]

  • Desolvation Gas Flow: 900 L/hr[5]

  • Cone Gas Flow: 150 L/hr[5]

  • Nebulizer Gas Pressure: 7 Bar[5]

  • Collision Gas: Argon

G cluster_lcms_workflow LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi Electrospray Ionization (Positive Mode) lc_column->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Caption: General workflow for LC-MS/MS analysis.

Quantitative Data

Table 1: Mass Spectrometry Parameters and MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)
Itraconazole705.0392.00.3
This compound721.0408.00.3
Itraconazole-d5 (IS)710.0397.00.3
This compound-d5 (IS)726.0413.00.3
Data derived from multiple sources, representing typical values.[5][6]

Table 2: Method Validation Summary

ParameterItraconazoleThis compound
Linearity Range (ng/mL) 1 - 2501 - 250
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.0
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery (%) ~92%~94%
This table summarizes typical performance characteristics for a validated LC-MS/MS method.[1][5][6]

Table 3: Comparison of Published LC-MS/MS Methods

ParameterMethod 1[5]Method 2[6]Method 3[7]
Sample Volume 100 µL50 µL100 µL
Extraction Protein PrecipitationOnline SPELiquid-Liquid
LC Column Agilent Zorbax SB-C18LiChrospher C18Neucleosil ODS
Run Time 4.0 min5.0 minNot specified
Linearity (ITZ) 1–250 ng/mL10–10000 µg/L10–2500 ng/mL
Linearity (OH-ITZ) 1–250 ng/mL10–10000 µg/L20–4000 ng/mL

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the simultaneous quantification of itraconazole and this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, making it well-suited for clinical research and therapeutic drug monitoring. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

References

In Vitro Susceptibility Testing Protocols for Hydroxyitraconazole: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the triazole antifungal agent, itraconazole (B105839). Following oral administration of itraconazole, this compound is formed in the liver and circulates in the plasma at concentrations often exceeding those of the parent drug.[1][2] Crucially, in vitro studies have demonstrated that this compound possesses a broad spectrum of antifungal activity that is comparable to that of itraconazole against a wide range of pathogenic fungi.[3][4][5] Therefore, understanding the in vitro susceptibility of fungal isolates to this compound is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for a comprehensive assessment of the clinical efficacy of itraconazole.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound using standardized methods, primarily focusing on the broth microdilution technique. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for itraconazole, given the absence of specific protocols for its metabolite.[6][7]

Key Principles of this compound Susceptibility Testing

The fundamental principle of in vitro antifungal susceptibility testing is to determine the minimum inhibitory concentration (MIC) of an antifungal agent that inhibits the visible growth of a fungal isolate under standardized laboratory conditions. The MIC is a critical parameter for assessing the potential efficacy of an antifungal agent against a specific pathogen.

Given that the in vitro potency of this compound is similar to itraconazole, the established protocols for itraconazole susceptibility testing are directly applicable.[3][8][9] These methods include broth microdilution and, to a lesser extent, disk diffusion.

Broth Microdilution Method

The broth microdilution method is the reference standard for antifungal susceptibility testing.[10][11] It involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a microtiter plate.

Protocol for Broth Microdilution Susceptibility Testing of this compound

1. Preparation of this compound Stock Solution:

  • Solvent: Prepare a stock solution of this compound in methanol.[12]

  • Concentration: Dissolve the pure powder of this compound to achieve a high concentration stock solution (e.g., 1600 µg/mL).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark.[13] When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for one month.[13]

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).[14]

  • The final volume in each well of a 96-well microtiter plate should be 100 µL after the addition of the fungal inoculum.

3. Inoculum Preparation:

  • Yeasts (e.g., Candida spp., Cryptococcus spp.):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Subculture the mold on Potato Dextrose Agar (PDA) and incubate at 35°C for 5-7 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Adjust the conidial suspension to an optical density that corresponds to a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

4. Incubation:

  • Incubate the inoculated microtiter plates at 35°C.

  • Incubation times vary by organism:

    • Candida spp.: 24-48 hours.[14]

    • Cryptococcus spp.: 72 hours.

    • Aspergillus spp.: 48-72 hours.[15]

5. Reading the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well.

  • For yeasts, the endpoint is typically a 50% reduction in turbidity.

  • For filamentous fungi, the endpoint is often 100% inhibition of growth (no visible growth).[15]

Workflow for Broth Microdilution Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution (in Methanol) plates Prepare Serial Dilutions in 96-well Plates stock->plates inoculate Inoculate Plates plates->inoculate inoculum Prepare Standardized Fungal Inoculum inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic qc Compare with QC Strain Results read_mic->qc

Caption: Workflow for this compound broth microdilution susceptibility testing.

Disk Diffusion Method

The disk diffusion method is a simpler, agar-based method for susceptibility testing. While not the reference method for filamentous fungi, standardized procedures exist for yeasts and some molds with itraconazole.[16][17]

Protocol for Disk Diffusion Susceptibility Testing of this compound

1. Preparation of Agar Plates:

  • Use Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts.[17]

  • For filamentous fungi, non-supplemented MHA can be used.[16]

  • The agar depth should be uniform (approximately 4 mm).

2. Inoculum Preparation:

  • Prepare a fungal inoculum as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.[17]

3. Inoculation:

  • Dip a sterile cotton swab into the inoculum and rotate it against the inside of the tube to remove excess fluid.

  • Swab the entire surface of the agar plate evenly in three directions.[17]

  • Allow the plate to dry for 5-15 minutes.

4. Application of Disks:

5. Incubation:

  • Invert the plates and incubate at 35°C for 20-24 hours (or longer for slower-growing organisms).[17]

6. Reading the Results:

  • Measure the diameter of the zone of inhibition (where growth is absent) in millimeters.

  • Interpret the results based on established zone diameter breakpoints for itraconazole, if available and applicable.

Workflow for Disk Diffusion Testing

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis agar Prepare Agar Plates (e.g., MHA) swab Swab Inoculum onto Agar Surface agar->swab inoculum Prepare Standardized Fungal Inoculum inoculum->swab apply_disk Apply this compound Disk swab->apply_disk incubate Incubate at 35°C apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results measure_zone->interpret

Caption: Workflow for this compound disk diffusion susceptibility testing.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing results. This involves the regular testing of reference strains with known susceptibility profiles.

While specific QC ranges for this compound have not been established by CLSI or EUCAST, the ranges for the parent drug, itraconazole, can be used as a guide.

Quality Control StrainCLSI DocumentExpected MIC Range (µg/mL)
Candida parapsilosis ATCC 22019M270.03 - 0.12
Candida krusei ATCC 6258M270.12 - 0.5
Aspergillus flavus ATCC 204304M380.25 - 1
Aspergillus fumigatus ATCC 204305M380.25 - 1

Note: These ranges are for itraconazole and should be used for guidance only when testing this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the in vitro activity of this compound against various fungal pathogens, as reported in the literature. The data is presented as IC50 (the concentration that inhibits 50% of growth), which is often used for azoles and is comparable to the MIC.

Table 2: Comparative In Vitro Activity of Itraconazole and this compound against Candida Species [3]

OrganismNo. of IsolatesItraconazole IC50 Range (µg/mL)This compound IC50 Range (µg/mL)Itraconazole IC50 (µg/mL)This compound IC50 (µg/mL)
Candida albicans6980.002 - >80.002 - >80.030.03
Candida glabrata2060.008 - >80.008 - >80.250.5
Candida krusei500.03 - 20.03 - 20.250.25
Candida parapsilosis890.008 - 10.008 - 10.060.06
Candida tropicalis1000.008 - 40.008 - 40.1250.125

Table 3: Comparative In Vitro Activity of Itraconazole and this compound against Aspergillus Species [3]

OrganismNo. of IsolatesItraconazole IC50 Range (µg/mL)This compound IC50 Range (µg/mL)Itraconazole IC50 (µg/mL)This compound IC50 (µg/mL)
Aspergillus fumigatus1330.03 - 40.03 - 40.250.25
Aspergillus flavus80.125 - 0.50.125 - 0.50.250.25
Aspergillus niger50.125 - 0.50.125 - 0.50.250.25
Other Aspergillus spp.210.06 - 10.06 - 10.250.25

Conclusion

The in vitro susceptibility testing of this compound is a valuable tool for understanding the full antifungal activity of itraconazole therapy. The protocols outlined in these application notes, adapted from established standards for itraconazole, provide a robust framework for researchers to assess the activity of this key metabolite against a range of fungal pathogens. Adherence to standardized methodologies and rigorous quality control are paramount for generating reliable and comparable data. Further studies are warranted to establish specific MIC breakpoints and quality control ranges for this compound to refine its role in clinical diagnostics and drug development.

References

Application Notes and Protocols for Fungal Biofilm Disruption Assays Using Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. A biofilm is a structured community of fungal cells encapsulated in a self-produced extracellular matrix, which provides protection against antifungal agents and host immune responses. Hydroxyitraconazole, the major active metabolite of the triazole antifungal agent itraconazole (B105839), is a potent inhibitor of fungal growth. Like its parent compound, this compound targets the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in disrupting pre-formed fungal biofilms.

While specific biofilm disruption data for this compound is limited in publicly available literature, extensive research has demonstrated that its in vitro antifungal activity is comparable to that of itraconazole.[2][3] Therefore, the following protocols are adapted from established methods for itraconazole and other antifungal agents and are expected to be highly applicable for assessing the anti-biofilm properties of this compound.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound This compound->lanosterol_demethylase Inhibition Biofilm_Formation_Workflow start Start: Fungal Colony on Agar Plate overnight_culture Overnight Liquid Culture (37°C, shaking) start->overnight_culture wash_resuspend Centrifuge, Wash with PBS, and Resuspend overnight_culture->wash_resuspend adjust_concentration Adjust Cell Density to 1x10^6 cells/mL wash_resuspend->adjust_concentration plate_inoculation Add 100 µL/well to 96-well Plate adjust_concentration->plate_inoculation incubation Incubate for 24-48h at 37°C (Static) plate_inoculation->incubation mature_biofilm Mature Biofilm Ready for Assay incubation->mature_biofilm

References

Application Notes and Protocols for Determining Hydroxyitraconazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the triazole antifungal agent, itraconazole (B105839).[1] It is formed in the liver via metabolism of itraconazole by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] Both itraconazole and this compound exhibit a broad spectrum of antifungal activity against various pathogenic fungi, including Aspergillus spp., Candida spp., and Cryptococcus neoformans.[4][5] The antifungal potency of this compound is generally considered to be equivalent to that of itraconazole.[6][7] Due to significant inter-patient variability in the metabolism of itraconazole, monitoring the combined levels of both the parent drug and its active metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity.[1][8]

This document provides detailed protocols for a bioassay to determine the antifungal activity of this compound, methods for data presentation, and visualizations of the relevant biological pathway and experimental workflow.

Mechanism of Action

The primary antifungal mechanism of this compound, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[9] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[9] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14-α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[9]

In addition to its antifungal activity, this compound is also a potent inhibitor of the human CYP3A4 enzyme, which can lead to significant drug-drug interactions.[10][11][12] Furthermore, this compound has been shown to inhibit the Hedgehog signaling pathway, a mechanism distinct from its antifungal action, which may have implications for its use in cancer therapy.[13]

Data Presentation

Quantitative data from bioassays, such as the Minimum Inhibitory Concentration (MIC), should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Antifungal Activity of this compound and Itraconazole against various fungal species.

Fungal SpeciesDrugMIC Range (mg/L)IC50 (mg/L)
Aspergillus fumigatusThis compound0.078-
Itraconazole--
Candida albicansThis compound0.0190.008 or 0.016
Itraconazole-0.008 or 0.016
Cryptococcus neoformansThis compound0.078-
Itraconazole--
Candida kefyrThis compound-0.032
Itraconazole-0.016

Data compiled from multiple sources.[3][4][6] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative IC50 Values of Itraconazole and this compound against various fungal isolates.

Fungal IsolateItraconazole IC50 (mg/L)This compound IC50 (mg/L)
Candida glabrata (10-15% of isolates)More SusceptibleLess Susceptible
Trichophyton mentagrophytes (10-15% of isolates)More SusceptibleLess Susceptible
Candida kefyr (SA and ATCC 46764)0.0160.032
Candida albicans (NCPF 3241, 3153A, RV 1488)0.008 or 0.0160.008 or 0.016

This table highlights that while the activity is often similar, some fungal isolates show differential susceptibility.[6][14][15]

Experimental Protocols

The following is a detailed protocol for determining the antifungal activity of this compound using a broth microdilution method, based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17][18]

Protocol: Broth Microdilution Antifungal Susceptibility Testing

1. Materials

  • This compound analytical standard

  • Itraconazole analytical standard (for comparison)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Sterile 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline (0.85% NaCl) with 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

2. Preparation of Drug Stock Solutions

  • Prepare a stock solution of this compound (and itraconazole) at a concentration of 1600 mg/L in DMSO.

  • Further dilute the stock solution in RPMI 1640 medium to create a series of working solutions.

3. Inoculum Preparation

  • For Yeasts (e.g., Candida spp.):

    • Subculture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • For Molds (e.g., Aspergillus spp.):

    • Grow the mold on Potato Dextrose Agar at 35°C for 5-7 days to encourage conidial formation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 2-5 x 10^5 CFU/mL using a hemocytometer.[16][17]

4. Assay Procedure

  • Dispense 100 µL of the appropriate drug working solutions into the wells of a 96-well microtiter plate to achieve a final concentration range (e.g., 0.016 to 8 mg/L).

  • Include a drug-free well as a positive control for fungal growth and a well with sterile medium as a negative control.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Seal the plates and incubate at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for molds.[16][17]

5. Determination of MIC

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 90% inhibition) compared to the drug-free control.

  • Growth inhibition can be assessed visually or by reading the optical density at 405 nm using a microplate reader.[6]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound This compound->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Conversion

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugPrep Prepare this compound Serial Dilutions PlateLoading Load Microtiter Plate: - Drug Dilutions - Fungal Inoculum - Controls DrugPrep->PlateLoading InoculumPrep Prepare Fungal Inoculum InoculumPrep->PlateLoading Incubation Incubate at 35°C (24-72 hours) PlateLoading->Incubation ReadResults Read Results: - Visual Inspection - Spectrophotometry (OD405) Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

References

Application Note: Quantification of Hydroxyitraconazole in Preclinical Animal Models using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum antifungal agent widely used in the treatment of systemic mycoses. Its major active metabolite, hydroxyitraconazole, exhibits comparable antifungal activity to the parent drug and often circulates at higher concentrations in plasma.[1] Therefore, the quantitative determination of this compound in preclinical animal models is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies in the drug development process. This application note provides detailed protocols for the quantification of this compound in plasma and tissue samples from preclinical animal models, such as rats and mice, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are sensitive, selective, and robust, making them suitable for high-throughput analysis in a research and development setting.

Metabolic Pathway of Itraconazole

Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form this compound.[2] This metabolic conversion is a critical step in the drug's overall disposition and therapeutic effect.

Itraconazole Itraconazole This compound This compound Itraconazole->this compound Hydroxylation CYP3A4 CYP3A4 CYP3A4->Itraconazole Catalyzes

Caption: Metabolic conversion of Itraconazole to this compound.

Experimental Protocols

Quantification of this compound in Animal Plasma

This protocol details the analysis of this compound in plasma samples obtained from preclinical animal studies.

a. Materials and Reagents

  • This compound and Itraconazole-d5 (internal standard) reference standards

  • Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), and Formic Acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Control animal plasma (rat, mouse, etc.)

b. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[3][4]

  • Thaw plasma samples and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Itraconazole-d5).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Vortex and inject into the LC-MS/MS system.

c. LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 721.4 > 408.4; Itraconazole-d5: 710.4 > 397.4
Collision Energy Optimize for specific instrument
Source Temperature 150°C

d. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Assessed under various storage and handling conditions (freeze-thaw, bench-top, long-term)
Quantification of this compound in Animal Tissues

This protocol is designed for the analysis of this compound in tissue samples, which requires an additional homogenization step.

a. Materials and Reagents

  • Same as for plasma analysis.

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

b. Sample Preparation: Tissue Homogenization and Extraction

A simple methanol extraction has been shown to be effective for tissues.[3]

  • Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).

  • Add homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).

  • Homogenize the tissue until a uniform suspension is obtained. Bead beaters are effective for homogenizing liver, kidney, and spleen, while enzymatic digestion may be required for tougher tissues like lung and heart.[4][5]

  • Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a microcentrifuge tube.

  • Add 300 µL of methanol containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Proceed with the supernatant as described in the plasma sample preparation protocol (steps 6-9).

c. LC-MS/MS Conditions and Method Validation

The LC-MS/MS conditions and method validation parameters are generally the same as for plasma analysis. However, it is crucial to evaluate the matrix effect for each tissue type.

Experimental Workflow

cluster_plasma Plasma Sample cluster_tissue Tissue Sample Plasma_Sample 50 µL Plasma Protein_Precipitation Add 150 µL ACN with IS Plasma_Sample->Protein_Precipitation Vortex_Centrifuge_P Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge_P Supernatant_P Collect Supernatant Vortex_Centrifuge_P->Supernatant_P Evaporation Evaporate to Dryness Supernatant_P->Evaporation Tissue_Sample 50-100 mg Tissue Homogenization Homogenize in Buffer Tissue_Sample->Homogenization Extraction Extract with Methanol Homogenization->Extraction Vortex_Centrifuge_T Vortex & Centrifuge Extraction->Vortex_Centrifuge_T Supernatant_T Collect Supernatant Vortex_Centrifuge_T->Supernatant_T Supernatant_T->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

References

Application Notes and Protocols for Testing Hydroxyitraconazole Against Aspergillus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. Azole antifungals, such as itraconazole (B105839), are a cornerstone of therapy. Itraconazole is extensively metabolized in the liver to its major active metabolite, hydroxyitraconazole.[1] this compound exhibits potent antifungal activity, comparable to that of the parent compound, and its presence in circulation contributes significantly to the overall therapeutic effect.[1][2] Therefore, understanding the in vitro activity of this compound against various Aspergillus species is crucial for drug development, resistance monitoring, and optimizing therapeutic strategies.

These application notes provide detailed protocols for determining the in vitro susceptibility of Aspergillus species to this compound, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] Additionally, we present available data on the comparative activity of this compound and itraconazole and visualize the key signaling pathways involved in azole action and resistance in Aspergillus.

Data Presentation

The following table summarizes the minimum inhibitory concentration (MIC) data for this compound and itraconazole against Aspergillus fumigatus. This data is essential for comparing the in vitro potency of the metabolite to its parent drug.

Table 1: Comparative In Vitro Activity of this compound and Itraconazole against Aspergillus fumigatus

Antifungal AgentNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound140.125 - 20.51[2]
Itraconazole140.125 - 20.51[2]
Itraconazole1560.12 - >160.51[7]
Itraconazole230.125 - 10.250.5[8]
Itraconazole61≤0.03 - 20.250.5[9]

Note: Data for this compound against other Aspergillus species is limited. Researchers are encouraged to generate and publish such data to enrich the existing knowledge base.

Experimental Protocols

The following protocols are adapted from the CLSI M38-A2 and EUCAST guidelines for antifungal susceptibility testing of filamentous fungi.[3][4][5][6] These methods can be directly applied for testing this compound.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound against Aspergillus species (Adapted from CLSI M38)

This method determines the minimum inhibitory concentration (MIC) of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Aspergillus species isolates

  • Potato Dextrose Agar (PDA) slants or plates

  • Sterile saline with 0.05% Tween 80

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

    • Store the stock solution at -70°C.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plates.

    • The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control.

  • Inoculum Preparation:

    • Subculture the Aspergillus isolate onto a PDA slant and incubate at 35°C for 7 days.

    • Harvest the conidia by gently scraping the surface with a sterile, wetted swab or by adding sterile saline with 0.05% Tween 80 to the slant and gently probing the colony.

    • Transfer the conidial suspension to a sterile tube.

    • Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer (68-70% transmittance at 530 nm) and further dilution in RPMI 1640 medium.[10] Verify the final concentration using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted inoculum suspension to each well of the microtiter plate.

    • Incubate the plates at 35°C for 46-54 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of growth as observed visually.

Protocol 2: EUCAST Broth Microdilution Method for this compound

This protocol presents a modified approach for determining the MIC.

Materials:

  • Same as Protocol 1, with the addition of 2% glucose solution.

Procedure:

  • Preparation of Medium:

    • Use RPMI 1640 medium supplemented with 2% glucose.[3][5][11]

  • Inoculum Preparation:

    • Prepare a conidial suspension as described in Protocol 1.

    • Adjust the final inoculum size to 2 x 105 - 5 x 105 CFU/mL in the final test volume.[3][5][11]

  • Microtiter Plate Preparation and Inoculation:

    • Follow the same procedure as in Protocol 1 for drug dilutions and inoculation.

  • Incubation and Reading:

    • Incubate the plates at 35°C for 48 hours.[3][5][11]

    • The MIC is read as the lowest concentration showing no growth (visual endpoint).[3][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the MIC of this compound against Aspergillus species using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis drug_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate drug_prep->serial_dilution media_prep Prepare RPMI 1640 Medium media_prep->serial_dilution inoculum_prep Prepare Aspergillus Inoculum inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation mic_reading Read MIC incubation->mic_reading azole_mechanism_resistance cluster_drug Drug Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms cluster_regulation Transcriptional Regulation This compound This compound cyp51a Cyp51A (14-α-demethylase) This compound->cyp51a Inhibits lanosterol Lanosterol lanosterol->cyp51a ergosterol Ergosterol cyp51a->ergosterol cyp51a_mutation cyp51A Mutation/ Overexpression cyp51a_mutation->cyp51a Alters/Increases efflux_pumps Efflux Pump Overexpression (e.g., cdr1B) stress_response Stress Response Activation (Calcineurin, Hsp90) stress_response->cyp51a_mutation Contributes to Tolerance stress_response->efflux_pumps Contributes to Tolerance srbA SrbA srbA->cyp51a Upregulates atrR AtrR atrR->cyp51a Upregulates atrR->efflux_pumps Upregulates transcriptional_regulation cluster_stress Cellular Stress cluster_tf Key Transcription Factors cluster_genes Target Genes cluster_response Cellular Response cluster_chaperone Chaperone & Signaling azole_stress Azole-induced Ergosterol Depletion srbA SrbA azole_stress->srbA Activates atrR AtrR azole_stress->atrR Activates hsp90 Hsp90 azole_stress->hsp90 Induces erg_genes Ergosterol Biosynthesis Genes (e.g., cyp51A) srbA->erg_genes Upregulates atrR->erg_genes Upregulates efflux_pump_genes Efflux Pump Genes (e.g., cdr1B) atrR->efflux_pump_genes Upregulates resistance Azole Resistance erg_genes->resistance efflux_pump_genes->resistance calcineurin Calcineurin hsp90->calcineurin Stabilizes calcineurin->resistance Mediates Tolerance

References

Application Notes & Protocols: Solid-Phase Extraction of Hydroxyitraconazole from Serum

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of hydroxyitraconazole, the active metabolite of the antifungal drug itraconazole (B105839), from human serum using solid-phase extraction (SPE). This method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections. Its major metabolite, this compound, also exhibits significant antifungal activity and is present in serum at concentrations often higher than the parent drug.[1][2] Therapeutic drug monitoring of both itraconazole and this compound is crucial to ensure efficacy and avoid toxicity, necessitating reliable and accurate methods for their quantification in biological matrices.[3] Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to analysis, offering advantages over traditional liquid-liquid extraction by providing higher recovery and cleaner extracts.[4] This protocol outlines a robust SPE method for the isolation of this compound from serum.

Experimental Protocol

This protocol is a synthesis of established methods for the solid-phase extraction of this compound from serum.[5]

Materials and Reagents:

  • Human serum samples

  • Internal Standard (IS) working solution (e.g., itraconazole-d9 (B1162045) and hydroxy itraconazole-d8)

  • 50% (v/v) Orthophosphoric acid in water

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) Cartridges (Hydrophilic-Lipophilic Balance (HLB) or C8 cartridges are commonly used)[5][6]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Polypropylene (B1209903) tubes

Procedure:

  • Sample Pretreatment:

    • Thaw frozen serum samples and vortex to ensure homogeneity.

    • In a polypropylene tube, aliquot 300 µL of the serum sample.

    • Add 50 µL of the internal standard working solution to the serum sample.

    • Add 50 µL of 50% orthophosphoric acid solution and vortex for 30 seconds to mix completely and precipitate proteins.

    • Centrifuge the pretreated sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water. Ensure the cartridge does not go dry before sample loading.

  • Sample Loading:

    • Transfer the supernatant from the pretreated sample onto the conditioned SPE cartridge.

    • Apply a constant low pressure (e.g., 15 psi) to facilitate a slow and steady flow of the sample through the cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of HPLC-grade water to remove any unbound interfering substances.

  • Elution:

    • Elute the analytes (this compound and internal standard) from the cartridge by passing 1 mL of methanol twice (total of 2 mL).

  • Dry Down and Reconstitution:

    • Evaporate the eluent to dryness under a stream of dry nitrogen at approximately 50°C.

    • Reconstitute the dried residue with 300 µL of the mobile phase used for the analytical method (e.g., a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol).

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis serum Serum Sample is Add Internal Standard serum->is acid Add Orthophosphoric Acid & Vortex is->acid centrifuge Centrifuge acid->centrifuge load Load Sample centrifuge->load Supernatant condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

High-Throughput Screening Assays for Hydroxyitraconazole Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyitraconazole is the major active metabolite of the broad-spectrum antifungal agent, itraconazole (B105839). Possessing a similar antifungal potency to its parent compound, this compound has garnered significant interest for its therapeutic potential. Beyond its established antifungal activity, recent studies have unveiled its promising anti-cancer properties, primarily through the inhibition of critical signaling pathways such as the Hedgehog and mTOR pathways, as well as its role in suppressing angiogenesis.

These application notes provide a comprehensive guide to high-throughput screening (HTS) assays designed to evaluate the efficacy of this compound. Detailed protocols for antifungal susceptibility testing and cell-based assays for key anti-cancer mechanisms are provided to facilitate the rapid and efficient screening of this compound and its analogs.

Data Presentation

The following tables summarize the quantitative efficacy of this compound against various fungal pathogens and in cancer-related signaling pathways. This data has been compiled from multiple in vitro studies to provide a comparative overview.

Antifungal Activity of this compound

Note: The antifungal potency of this compound is generally considered equivalent to that of itraconazole for a vast majority of fungal species[1]. The IC50 values for itraconazole and this compound were found to be the same for 90% of 1481 clinical isolates tested[1]. The following table includes specific Minimum Inhibitory Concentration (MIC) values for this compound where available, and representative MICs for itraconazole as a close comparator.

Fungal SpeciesThis compound MIC (mg/L)Itraconazole MIC (mg/L)Notes
Candida albicans0.008 - 0.016[1]0.008 - 0.016[1]Activity can be medium-dependent.
Candida kefyr0.032[1]0.016[1]Itraconazole was slightly more potent in this specific study.
Aspergillus fumigatusNo specific value found0.125 - >16Itraconazole MICs can vary significantly depending on the strain and resistance profile. This compound activity is expected to be similar.[2][3]
Cryptococcus neoformansNo specific value found≤0.03 - 1.0Itraconazole shows good activity against most isolates. This compound activity is expected to be comparable.[2]
Anti-Cancer Activity of this compound
Target PathwayCell Line / ModelThis compound IC50Itraconazole IC50Notes
Hedgehog SignalingShh-Light2 cells (reporter assay)~1.2 µM[4]~800 nMBoth compounds are potent inhibitors of the Hedgehog pathway.
Angiogenesis (Endothelial Cell Proliferation)Human Umbilical Vein Endothelial Cells (HUVECs)No specific value found~0.16 µMAs the active metabolite, this compound is expected to contribute significantly to the anti-angiogenic effects of itraconazole.
mTOR SignalingVarious Cancer Cell LinesNo specific value foundVaries (e.g., ~5 µM in glioblastoma)Itraconazole inhibits mTOR signaling; this activity is likely shared by this compound.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

Antifungal_Mechanism Antifungal Mechanism of this compound This compound This compound Lanosterol_14a_demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol (B1671047) Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14-alpha-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Caption: Antifungal action of this compound via ergosterol synthesis inhibition.

Hedgehog_Pathway_Inhibition Hedgehog Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits SUFU Gli Gli (Active) SUFU_Gli->Gli Releases Target_Genes Target Gene Expression (Cell Proliferation, Survival) Gli->Target_Genes Activates Transcription Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Binds & Inhibits This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

HTS_Workflow High-Throughput Screening Workflow Library Compound Library (including this compound) Primary_Screen Primary High-Throughput Screen (e.g., Antifungal Growth Inhibition) Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50/MIC Determination Hit_Identification->Dose_Response Secondary_Assays Secondary & Counter Screens (e.g., Cytotoxicity, Pathway-specific assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for high-throughput screening of this compound.

Experimental Protocols

High-Throughput Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various fungal species in a high-throughput format.

Materials:

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well or 384-well clear, flat-bottom microtiter plates

  • Automated liquid handler

  • Microplate reader (spectrophotometer)

  • Incubator

Protocol:

  • Fungal Inoculum Preparation:

    • Culture fungi on appropriate agar (B569324) plates.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay wells.

  • Compound Plating:

    • Using an automated liquid handler, perform serial dilutions of the this compound stock solution in RPMI-1640 directly in the microtiter plates.

    • Include a positive control (no drug) and a negative control (no fungi).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the serially diluted compound.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • Data Acquisition:

    • Measure the optical density (OD) at 530 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control.

    • The MIC is defined as the lowest concentration of the compound that causes a significant reduction in growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free control.

High-Throughput Hedgehog Signaling Inhibition Assay (Luciferase Reporter)

Objective: To quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.

Materials:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM supplemented with 10% calf serum, penicillin, and streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Conditioned medium containing Sonic Hedgehog (Shh) ligand

  • 384-well white, clear-bottom microtiter plates

  • Dual-Glo Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed Shh-LIGHT2 cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment:

    • After 24 hours, replace the medium with low-serum DMEM (0.5% calf serum).

    • Add serial dilutions of this compound to the wells using an automated liquid handler.

  • Pathway Activation:

    • Add Shh-conditioned medium to induce Hedgehog pathway signaling. Include control wells with no Shh stimulation.

  • Incubation:

    • Incubate the plates at 37°C in a CO₂ incubator for 30-48 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add Dual-Glo Luciferase Reagent to each well, mix, and incubate for 10 minutes.

    • Measure firefly luciferase activity using a luminometer.

    • Add Dual-Glo Stop & Glo Reagent to each well, mix, and incubate for 10 minutes.

    • Measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

    • Calculate the percent inhibition of Hedgehog signaling for each concentration of this compound relative to the Shh-stimulated control.

    • Determine the IC50 value from the dose-response curve.

High-Throughput mTOR Signaling Inhibition Assay (In-Cell Western)

Objective: To assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line with active mTOR signaling (e.g., MCF-7, PC-3)

  • Appropriate cell culture medium and supplements

  • This compound stock solution

  • 384-well black, clear-bottom microtiter plates

  • Primary antibodies: rabbit anti-phospho-S6 ribosomal protein and mouse anti-total-S6 ribosomal protein

  • Secondary antibodies: IRDye-conjugated anti-rabbit and anti-mouse antibodies

  • In-Cell Western blocking solution and permeabilization buffer

  • Infrared imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells into 384-well plates and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for a specified time (e.g., 2-24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde (B43269) in PBS.

    • Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific binding with blocking solution.

    • Incubate with a cocktail of the two primary antibodies (anti-phospho-S6 and anti-total-S6).

    • Wash the wells.

    • Incubate with a cocktail of the two corresponding IRDye-conjugated secondary antibodies.

  • Imaging and Analysis:

    • Wash the wells and allow the plate to dry.

    • Scan the plate using an infrared imaging system at two different wavelengths (e.g., 700 nm and 800 nm).

    • Quantify the fluorescence intensity for both phospho-S6 and total-S6.

    • Normalize the phospho-S6 signal to the total-S6 signal.

    • Calculate the percent inhibition of S6 phosphorylation and determine the IC50 value.

High-Throughput Endothelial Tube Formation Assay (Angiogenesis)

Objective: To evaluate the anti-angiogenic potential of this compound by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Reduced growth factor basement membrane matrix (e.g., Matrigel)

  • This compound stock solution

  • 96-well or 384-well plates

  • Calcein AM (for fluorescence-based quantification)

  • High-content imaging system or fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice.

    • Coat the wells of a pre-chilled microtiter plate with a thin layer of the matrix and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing serial dilutions of this compound.

    • Seed the cell suspension onto the polymerized matrix.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours to allow for tube formation.

  • Staining and Imaging:

    • For quantitative analysis, stain the cells with Calcein AM.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify parameters of tube formation, such as total tube length, number of junctions, and number of loops.

    • Calculate the percent inhibition of tube formation for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

The high-throughput screening assays detailed in these application notes provide robust and scalable methods for evaluating the antifungal and anti-cancer efficacy of this compound. By leveraging these protocols, researchers can efficiently characterize the biological activity of this promising compound and its derivatives, accelerating the drug discovery and development process. The provided data and pathway diagrams offer a foundational understanding of this compound's mechanisms of action, guiding further investigation into its therapeutic potential.

References

Determining Hydroxyitraconazole Cytotoxicity: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Hydroxyitraconazole is the major active metabolite of the antifungal drug itraconazole (B105839). Both compounds have demonstrated potent antifungal and anticancer activities. Understanding the cytotoxic effects of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound in vitro. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis, to provide a multi-faceted view of the compound's cytotoxic profile.

Overview of Cytotoxicity Assays

A variety of cell-based assays are available to assess cytotoxicity. This document focuses on three commonly used methods:

  • MTT Assay: This colorimetric assay is a reliable method to assess cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This enzymatic assay measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis.

  • Apoptosis Assay (Annexin V/Propidium Iodide): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Data Presentation: Cytotoxicity of Itraconazole and this compound

While specific comprehensive cytotoxicity data for this compound across a wide range of cancer cell lines is not as extensively published as for its parent compound, itraconazole, studies have shown that their in vitro antifungal and anti-proliferative activities are often comparable. The following tables summarize the reported 50% inhibitory concentration (IC50) values for itraconazole in various cancer cell lines, which can serve as a valuable reference point for designing experiments with this compound.

Table 1: IC50 Values of Itraconazole in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SGC-7901Gastric Cancer24.83[1]
K562Chronic Myelogenous Leukemia~8 (at 72h)[2]
MCF-7Breast Adenocarcinoma378.7 µg/mL (~538 µM)[3]
A431Cutaneous Squamous Cell CarcinomaTime and concentration-dependent
Colo16Cutaneous Squamous Cell CarcinomaTime and concentration-dependent

Note: The activity of itraconazole is often equal to or greater than the activity of this compound against most fungi tested. It is reasonable to hypothesize a similar relationship for their anticancer activities, though this needs to be empirically determined for each cell line.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Culture: Culture the desired cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a series of working solutions by diluting the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.

    • Important: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below a cytotoxic threshold (typically ≤ 0.5%). Include a solvent control in all experiments.

MTT Assay Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol. In parallel, prepare wells for a maximum LDH release control.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of the lysis solution provided with the LDH assay kit to the control wells.

  • LDH Release Measurement:

    • Centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the manufacturer's protocol, referencing the spontaneous release (vehicle control) and maximum release controls.

Apoptosis Assay (Annexin V/PI) Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both the floating and attached cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis cell_culture Cell Line Culture seed_cells Seed Cells in Plates cell_culture->seed_cells compound_prep This compound Stock & Working Solutions treat_cells Treat with this compound compound_prep->treat_cells seed_cells->treat_cells mtt MTT Assay (Metabolic Activity) treat_cells->mtt ldh LDH Assay (Membrane Integrity) treat_cells->ldh apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calc Calculate % Viability/ % Cytotoxicity/ % Apoptosis readout->calc ic50 Determine IC50 calc->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling Pathway

G cluster_pathway This compound-Induced Cytotoxicity Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) GLI GLI Transcription Factors SMO->GLI activates SUFU->GLI inhibits TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) GLI->TargetGenes promotes transcription Proliferation Cell Proliferation & Survival GLI->Proliferation leads to inhibition Apoptosis Apoptosis GLI->Apoptosis induces TargetGenes->Proliferation This compound This compound This compound->SMO inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Hydroxyitraconazole (OH-ITZ) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of hydroxyitraconazole (OH-ITZ), the active metabolite of itraconazole (B105839), for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound, similar to its parent drug itraconazole, is a lipophilic molecule and is considered poorly soluble in aqueous solutions.[1][2] Itraconazole has a reported aqueous solubility of about 1 ng/mL at a neutral pH.[3] This low solubility presents a significant challenge for in vitro studies, as the compound may precipitate when diluted into aqueous cell culture media or buffers.[4]

Q2: What is the recommended solvent for preparing a stock solution of OH-ITZ?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of OH-ITZ.[5] A solubility of up to 83.33 mg/mL (115.47 mM) in DMSO has been reported, although this may require sonication to fully dissolve.[5] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5]

Q3: My OH-ITZ precipitates when I dilute my DMSO stock into aqueous cell culture media. What can I do?

Precipitation upon dilution of a DMSO stock into aqueous media is a common problem for poorly soluble compounds.[4] Here are several strategies to address this:

  • Lower the Final DMSO Concentration: While DMSO is a good initial solvent, the final concentration in your cell culture media should typically be kept low (often below 0.5% or 1%) to avoid solvent-induced cytotoxicity.

  • Use a Co-solvent System: A mixture of solvents can improve solubility. Formulations including DMSO, PEG300, and Tween-80 have been used to keep OH-ITZ in solution.[5]

  • Incorporate Cyclodextrins: Cyclodextrins are ring-shaped molecules that can encapsulate hydrophobic drugs, forming inclusion complexes that enhance aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used for this purpose.[5][7]

  • Gentle Warming and Sonication: After dilution, gentle warming or sonication can sometimes help redissolve small amounts of precipitate, but care must be taken not to degrade the compound or affect cell viability.[5]

Q4: What are cyclodextrins and how do they improve OH-ITZ solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[6] They can trap a poorly soluble "guest" molecule, like OH-ITZ, within their central cavity.[3][6] This complexation effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent water solubility and preventing precipitation.[3][7]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.

Possible Cause: Poor solubility and precipitation of OH-ITZ can lead to inconsistent dosing and variable results. If the compound precipitates, the actual concentration exposed to the cells will be lower and more variable than the intended concentration.

Solutions:

  • Verify Solubility in Final Media: Before conducting your experiment, perform a visual check by preparing your highest working concentration of OH-ITZ in the cell culture medium. Let it sit for the duration of your experiment and check for any visible precipitate.

  • Switch to a More Robust Formulation: If precipitation is observed, consider reformulating your working solution using the methods described below, such as incorporating cyclodextrins or a co-solvent system.

  • Prepare Fresh Dilutions: Do not store aqueous working solutions of OH-ITZ for extended periods, as the compound may precipitate over time.[8] Prepare fresh dilutions from your high-concentration DMSO stock immediately before each experiment.

Issue: Visible precipitate forms in the well plate during the experiment.

Possible Cause: The concentration of OH-ITZ exceeds its solubility limit in the final aqueous environment of the cell culture well. This is often triggered by the dilution of the DMSO stock solution.

Solutions:

  • Immediate Action: If an experiment is already running, note the wells with precipitate. The results from these wells may be unreliable.

  • Future Prevention:

    • Reduce Final Concentration: Determine if a lower, fully soluble concentration of OH-ITZ can still achieve the desired biological effect.

    • Adopt a Cyclodextrin (B1172386) Protocol: Prepare an OH-ITZ solution complexed with SBE-β-CD or HP-β-CD. This is a highly effective method for increasing aqueous solubility.[5][7]

    • Optimize Co-Solvent Use: Employ a co-solvent system. A protocol using 10% DMSO, 40% PEG300, and 5% Tween-80 has been shown to be effective.[5]

Data Presentation

Table 1: Solubility of this compound (OH-ITZ) in Various Solvents and Formulations.
Solvent/Formulation SystemReported SolubilityMolar ConcentrationNotesReference
Water< 0.1 mg/mLInsoluble[5]
DMSO83.33 mg/mL115.47 mMRequires sonication; use of anhydrous DMSO is critical.[5]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL≥ 3.46 mMClear solution.[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL≥ 3.46 mMClear solution.[5]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 3.46 mMClear solution.[5]

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of OH-ITZ powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 83.33 mg/mL).

  • Dissolution: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.[5]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C or 6 months at -80°C.[5]

Protocol 2: Enhancing Solubility with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This protocol is adapted for preparing a working solution where the final concentration of DMSO is kept low.

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or serum-free cell culture medium.

  • Prepare OH-ITZ Stock: Prepare a concentrated stock solution of OH-ITZ in DMSO (e.g., 25 mg/mL).

  • Dilution and Complexation: To prepare a 1 mL working solution as an example:

    • Take 100 µL of the 25 mg/mL OH-ITZ DMSO stock.

    • Add it to 900 µL of the 20% SBE-β-CD solution.

    • Vortex thoroughly to mix and allow time for the inclusion complex to form. This results in a final OH-ITZ concentration of 2.5 mg/mL in 10% DMSO.[5]

  • Application: This solution can now be further diluted into your final cell culture medium. The SBE-β-CD will help maintain the solubility of OH-ITZ in the aqueous environment.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation (Example with SBE-β-CD) cluster_2 Step 3: In Vitro Experiment weigh Weigh OH-ITZ Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Vortex / Sonicate (if needed) add_dmso->sonicate store Store Stock at -80°C sonicate->store mix Mix DMSO Stock with SBE-β-CD Solution store->mix Retrieve aliquot prep_cd Prepare 20% SBE-β-CD in Saline prep_cd->mix vortex_mix Vortex to form complex mix->vortex_mix dilute Dilute into final cell culture medium vortex_mix->dilute add_cells Add to cells in well plate dilute->add_cells

Caption: Workflow for preparing OH-ITZ solutions for in vitro assays.

Signaling Pathway Context

Itraconazole, the parent drug of OH-ITZ, is known to be a potent antagonist of the Hedgehog (Hh) signaling pathway.[9][10][11] It acts on the essential pathway component Smoothened (Smo).[9][10][12] This diagram illustrates a simplified overview of this pathway, which is often aberrantly activated in various cancers.[12]

G cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State Hh Hedgehog Ligand (e.g., Shh) Ptch1 Patched (PTCH1) Receptor Hh->Ptch1 Binds & Inhibits Smo Smoothened (SMO) Transmembrane Protein Ptch1->Smo Inhibits Gli GLI Proteins (Transcription Factors) Smo->Gli Activates Sufu SUFU Sufu->Gli Inhibits TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) Gli->TargetGenes Promotes Transcription Itz Itraconazole / OH-ITZ Itz->Smo Inhibits

Caption: Simplified Hedgehog signaling pathway showing the inhibitory action of Itraconazole.

References

Hydroxyitraconazole stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyitraconazole. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in common laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing this compound stock solutions. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and water content can affect solubility.[1] For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD may be required.[1]

Q2: How should I store my this compound stock solutions to ensure stability?

A2: Proper storage is critical to prevent degradation. For stock solutions prepared in DMSO, the following storage conditions are recommended:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

Always protect solutions from light.[1] It is best practice to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: I'm having trouble dissolving this compound. What can I do?

A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure you are using a suitable solvent, like DMSO, and that the solvent is of high purity.[1] The solubility of the parent compound, itraconazole (B105839), is known to be poor in aqueous and some organic solvents, a property shared by its hydroxy metabolite.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a solution that has changed color. The integrity of the compound should be verified using an analytical technique like HPLC before use. Forced degradation studies on the parent compound, itraconazole, show it degrades under oxidative, thermal, acidic, and photolytic stress, which could lead to colored degradants.

Q5: I see unexpected peaks in my HPLC/LC-MS chromatogram. Could these be degradation products?

A5: Yes, the appearance of new peaks, especially those that grow over time or upon exposure to stress conditions (heat, light, acid), is a strong indication of degradation. A stability-indicating analytical method is required to separate the intact this compound from any potential degradants. Forced degradation studies are performed to intentionally create these products and ensure the analytical method can resolve them.

This compound Solution Stability Data

The following table summarizes the known stability of this compound in a common laboratory solvent. Data in other solvents is limited; therefore, it is recommended to perform your own stability assessment for your specific experimental conditions.

SolventConcentrationStorage TemperatureDurationStability Outcome
DMSONot Specified-20°C1 MonthStable[1]
DMSONot Specified-80°C6 MonthsStable[1]
Human PlasmaLQC & HQCAmbient26 HoursStable (Benchtop)[2]
Human PlasmaLQC & HQC-80°C5 Freeze/Thaw CyclesStable[2]

*LQC = Low Quality Control, HQC = High Quality Control concentration.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound and separating it from its parent compound, itraconazole, and potential degradation products. This method is based on common parameters found in published literature.[3][4][5]

1. Reagents and Materials:

  • This compound reference standard

  • Itraconazole reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol (B129727)

  • Potassium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • HPLC-grade Water

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example is a mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 5.5), Acetonitrile, and Methanol in a 20:40:40 (v/v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector at 254 nm or 262 nm.[4][6] For higher sensitivity and specificity, fluorescence detection (Excitation: 264 nm, Emission: 380 nm) can be used.[5]

  • Column Temperature: 30-40°C.[2]

  • Injection Volume: 10-20 µL.

3. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or DMSO.

  • From the stock solution, prepare a working standard solution (e.g., 50 µg/mL) by diluting with the mobile phase.

4. Sample Analysis for Stability Study:

  • Prepare the this compound solution in the solvent and concentration of interest.

  • Store aliquots of the solution under the desired stability conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability testing.

G cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Dilute in Test Solvents (Methanol, Acetonitrile, etc.) prep_stock->prep_test cond_rt Room Temp prep_test->cond_rt cond_fridge 4°C prep_test->cond_fridge cond_freezer -20°C / -80°C prep_test->cond_freezer cond_light Photostability prep_test->cond_light withdraw Withdraw Aliquots (t=0, 24h, 48h...) cond_rt->withdraw cond_fridge->withdraw cond_freezer->withdraw cond_light->withdraw analyze Analyze by Stability- Indicating HPLC Method withdraw->analyze quantify Quantify Parent Peak Area & Degradant Peaks analyze->quantify result result quantify->result Assess % Recovery & Degradation Profile G compound This compound in Solution degradation Chemical Degradation compound->degradation factor_sol Solvent Type (Polarity, pH) factor_sol->degradation factor_temp Temperature (Heat) factor_temp->degradation factor_light Light Exposure (Photolysis) factor_light->degradation factor_ox Oxidation (e.g., Peroxides) factor_ox->degradation outcome_potency Loss of Potency degradation->outcome_potency outcome_peaks Formation of Degradation Products degradation->outcome_peaks outcome_error Inaccurate Experimental Results outcome_potency->outcome_error outcome_peaks->outcome_error

References

Troubleshooting hydroxyitraconazole peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of hydroxyitraconazole, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a trailing edge that slowly returns to the baseline.[1] This distortion can compromise the accuracy and precision of quantification by making it difficult to determine the true peak area and height.[2] It can also reduce the resolution between closely eluting peaks, potentially leading to inaccurate results.[3] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1]

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

The primary causes of peak tailing for this compound, a basic compound, in reversed-phase HPLC often stem from secondary interactions with the stationary phase and suboptimal mobile phase conditions.[3][4][5][6][7] Key factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can interact strongly with basic analytes like this compound.[5][7][8] This secondary retention mechanism leads to significant peak tailing.[2][3]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[9][10][11] this compound is a weak base with a pKa of 3.7.[12] If the mobile phase pH is not acidic enough, the compound can exist in both ionized and unionized forms, leading to broadened and tailing peaks.[10][11] Operating at a pH well below the pKa ensures the analyte is in a single, protonated form and minimizes interactions with silanol groups.[2][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[1][13]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.[1][14]

  • Metal Chelation: this compound may chelate with metal ions present in the sample, mobile phase, or HPLC system components (e.g., stainless steel tubing, frits), contributing to peak tailing.[1][3]

Troubleshooting Guide

Initial Checks
  • Observe all peaks: If all peaks in the chromatogram are tailing, it could indicate a systemic issue such as a column void, a leak in the system, or significant extra-column volume.[4]

  • Review method parameters: Ensure that the mobile phase composition, pH, and flow rate are correct and have been prepared accurately.

Troubleshooting Workflow for this compound Peak Tailing

This workflow provides a step-by-step approach to diagnosing and resolving peak tailing issues with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Peak Tailing start Start: Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue: - Check for extra-column volume - Inspect for column void - Check for leaks check_all_peaks->system_issue Yes optimize_mobile_phase Optimize Mobile Phase: - Lower pH to 2.5-3.0 - Add a silanol masking agent (e.g., 0.1% Triethylamine) check_all_peaks->optimize_mobile_phase No no_solution Issue Persists: Consult instrument/column manufacturer system_issue->no_solution evaluate_column Evaluate Column: - Use a base-deactivated (end-capped) column - Flush with a strong solvent - Replace if old or degraded optimize_mobile_phase->evaluate_column solution Solution Found optimize_mobile_phase->solution check_sample Check Sample and Injection: - Dilute sample to check for overload - Ensure sample is dissolved in mobile phase evaluate_column->check_sample evaluate_column->solution investigate_chelation Investigate Metal Chelation: - Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase check_sample->investigate_chelation check_sample->solution investigate_chelation->solution

Caption: A step-by-step workflow for diagnosing and resolving this compound peak tailing.

Data Presentation

The following table summarizes the impact of key chromatographic parameters on this compound peak shape.

ParameterRecommended ConditionRationalePotential Impact of Non-Optimal Condition
Column Type Base-deactivated (end-capped) C18Minimizes silanol interactions with the basic analyte.[15]Significant peak tailing due to secondary interactions on non-end-capped columns.
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups and ensures this compound (pKa 3.7) is fully protonated.[2][3][16]Peak tailing or splitting if the pH is close to the analyte's pKa.[10][11]
Mobile Phase Additive 0.01 - 0.1% Triethylamine (TEA) or other amine modifierActs as a silanol masking agent, competitively binding to active sites.[3][16]Increased peak tailing if silanol interactions are not adequately suppressed.
Sample Concentration Within the linear range of the assayPrevents overloading of the stationary phase.[1][14]Peak fronting or tailing if the column is overloaded.
Injection Solvent Mobile phase or a weaker solventEnsures proper focusing of the analyte band at the head of the column.[14]Peak distortion or splitting if a much stronger solvent is used.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is based on established methods for the analysis of itraconazole (B105839) and its metabolites and is designed to minimize peak tailing.[15][16]

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: A base-deactivated C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic modifier. For example:

    • Aqueous Phase: 0.01% Triethylamine in water, adjusted to pH 2.8 with phosphoric acid.[16]

    • Organic Phase: Acetonitrile.

    • Isocratic Elution: A suitable ratio of aqueous to organic phase (e.g., 46:54) to achieve optimal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Fluorescence detector (Excitation: 264 nm, Emission: 380 nm) for high sensitivity, or UV detector at 264 nm.[16][17]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Dilute with the mobile phase to the desired working concentrations.

  • Sample Matrix (e.g., Plasma): Perform a liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances. Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

3. System Suitability:

  • Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Tailing Factor: The tailing factor for the this compound peak should ideally be less than 1.5.

  • Theoretical Plates: A high number of theoretical plates indicates good column efficiency.

  • Reproducibility: Multiple injections of the same standard should show consistent retention times and peak areas.

4. Troubleshooting Steps within the Protocol:

  • If peak tailing is observed:

    • Verify Mobile Phase pH: Ensure the pH of the aqueous component is accurately adjusted to the target value (e.g., 2.8).

    • Check Column History: If the column is old or has been used with harsh mobile phases, consider flushing it with a strong solvent or replacing it.

    • Reduce Sample Concentration: Dilute the sample and re-inject to rule out column overload.

    • Consider a Different Column: If tailing persists, trying a different brand of base-deactivated C18 column may be beneficial as silica (B1680970) properties can vary.

References

Technical Support Center: Optimizing Hydroxyitraconazole MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for hydroxyitraconale Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for hydroxyitraconazole MIC testing?

A1: Standardized guidelines for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For filamentous fungi such as Aspergillus spp., a standard incubation time of 48 to 72 hours is often recommended for itraconazole (B105839), and similar timing is applicable to its active metabolite, this compound. For yeasts like Candida spp., a 24-hour incubation is typically sufficient. However, the optimal time can be organism-dependent.[1][2][3][4]

Q2: How does prolonged incubation affect this compound MIC values?

A2: Prolonging the incubation time can lead to higher MIC values for azole antifungals, including itraconazole and by extension, this compound. This is particularly noticeable for some fungal species. For instance, triazole MICs for Fusarium spp. can significantly increase between 24 and 48 hours of incubation.[1] While a 48-hour reading is often standard for molds, it's crucial to be aware of this potential for MIC elevation with extended incubation.[1]

Q3: Is the antifungal activity of this compound the same as itraconazole?

A3: The in vitro antifungal activity of this compound is generally considered to be equivalent to that of itraconazole against most fungi.[5][6] However, some studies have noted minor, species-dependent differences.[7] For practical purposes in susceptibility testing, their potencies are often treated as comparable.

Q4: What are the recommended quality control (QC) strains for itraconazole and this compound MIC testing?

A4: For itraconazole, CLSI documents recommend using QC strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 for yeasts, and Aspergillus fumigatus ATCC MYA-3626 and Paecilomyces variotii ATCC MYA-3630 for molds.[8][9][10] Given the similar activity profile, these strains are also relevant for ensuring the quality control of this compound MIC testing.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible this compound MIC results.

  • Possible Cause: Variation in inoculum preparation.

    • Solution: Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines. The inoculum size is a critical variable; a higher inoculum can lead to elevated MICs for azoles.[11][12][13][14][15] Use a spectrophotometer to adjust the inoculum to the correct density (e.g., 0.5 McFarland standard for yeasts).

  • Possible Cause: Improper incubation conditions.

    • Solution: Maintain a consistent incubation temperature of 35°C.[12] Variations in temperature can affect fungal growth rates and, consequently, MIC values.

  • Possible Cause: Subjectivity in endpoint reading.

    • Solution: The MIC for azoles is typically defined as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the growth control.[16] To improve objectivity, especially when visual reading is challenging, consider using a spectrophotometer.

Issue 2: "Trailing growth" is observed in the microdilution wells.

  • Definition: Trailing growth is the phenomenon of reduced but persistent fungal growth at drug concentrations above the true MIC, which can lead to falsely elevated MIC readings, especially at 48 hours.[17][18][19][20]

    • Solution 1: Read the MIC at an earlier time point, such as 24 hours for Candida spp., as trailing is often less pronounced then.[18][19][20]

    • Solution 2: Ensure the pH of the test medium (e.g., RPMI 1640) is appropriately buffered to 7.0. Variations in pH can influence the trailing effect.[19]

    • Solution 3: Be aware that isolates exhibiting trailing may still be clinically susceptible. The 24-hour reading is often considered more clinically relevant in these cases.[20]

Data Presentation

Table 1: Effect of Incubation Time on Itraconazole MICs for Molds

Fungal Species24-hour MIC Range (μg/mL)48-hour MIC Range (μg/mL)72-hour MIC Range (μg/mL)Key Observation
Aspergillus fumigatusGenerally readable, but growth may be insufficient.Stable and reproducible MICs.MICs may slightly increase.48 hours is optimal for reproducibility.[1]
Fusarium moniliformeLower MICs, may have more clinical relevance.MICs substantially increase. Best reproducibility at this time point.[1]Further increase in MICs.A 48-hour incubation provides the most reproducible results, although 24-hour results might be more clinically predictive.[1]
Paecilomyces variotiiMICs are generally lower.Stable MICs.MICs may show a slight increase.48 to 72 hours is considered optimal for reliable MIC determination.[2]

Note: While this data is for itraconazole, similar trends are expected for this compound due to their comparable mechanisms of action and in vitro potency. Specific studies on the effect of incubation time on this compound MICs are limited.

Experimental Protocols

Broth Microdilution MIC Testing for this compound (adapted from CLSI M38-A)
  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).

    • Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microdilution plate.

  • Inoculum Preparation:

    • For molds, grow the isolate on potato dextrose agar (B569324) for 7 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension spectrophotometrically to a transmittance of 68-82% at 530 nm.

    • Dilute this suspension in RPMI 1640 to the final target inoculum concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Plate Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microdilution plate containing the serially diluted this compound.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C in ambient air.

  • Reading MICs:

    • Examine the plates visually at 24, 48, and 72 hours.

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Dilution Prepare this compound Serial Dilutions Plate_Inoculation Inoculate Microdilution Plate Antifungal_Dilution->Plate_Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation Read_24h Read MIC at 24h Incubation->Read_24h Read_48h Read MIC at 48h Read_24h->Read_48h Read_72h Read MIC at 72h Read_48h->Read_72h Final_MIC Determine Final MIC Read_72h->Final_MIC

Caption: Workflow for this compound MIC Testing.

Troubleshooting_Logic Inconsistent_MIC Inconsistent MIC Results? Check_Inoculum Verify Inoculum Standardization Inconsistent_MIC->Check_Inoculum Yes Trailing_Growth Trailing Growth Observed? Inconsistent_MIC->Trailing_Growth No Check_Incubation Confirm Incubation Temperature (35°C) Check_Inoculum->Check_Incubation Standardize_Reading Standardize Endpoint Reading (e.g., use spectrophotometer) Check_Incubation->Standardize_Reading Results_OK Results Consistent Standardize_Reading->Results_OK Read_Earlier Read MIC at 24 hours Trailing_Growth->Read_Earlier Yes Trailing_Growth->Results_OK No Check_pH Ensure Medium pH is 7.0 Read_Earlier->Check_pH Check_pH->Results_OK

Caption: Troubleshooting Logic for Inconsistent MICs.

References

Technical Support Center: Optimizing Hydroxyitraconazole Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor recovery of hydroxyitraconale during extraction. This resource provides researchers, scientists, and drug development professionals with detailed guidance to overcome common challenges in sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery of hydroxyitraconazole compared to the parent drug, itraconazole (B105839)?

A1: this compound is a major and active metabolite of itraconazole.[1] While structurally similar, the addition of a hydroxyl group makes it slightly more polar than itraconazole. This difference in polarity can affect its partitioning behavior in liquid-liquid extraction (LLE) and its retention on solid-phase extraction (SPE) sorbents. Itraconazole is highly lipophilic, with a logP of 5.66, and is practically insoluble in water at neutral pH.[2] this compound, while still lipophilic, is comparatively more water-soluble, which can lead to incomplete extraction into non-polar organic solvents or premature elution from reversed-phase SPE cartridges if the wash steps are too aggressive.

Q2: What are the key chemical properties of itraconazole and this compound that I should consider for extraction?

A2: Understanding the physicochemical properties of both analytes is crucial for developing a robust extraction method.

PropertyItraconazoleThis compoundSignificance for Extraction
Molecular Weight 705.6 g/mol [3]721.6 g/mol [4]Affects diffusion and mass transfer kinetics.
pKa 3.7 (weak base)[2][5]Similar to ItraconazoleDictates the ionization state at a given pH. For efficient extraction into organic solvents or retention on non-polar sorbents, the pH of the sample should be adjusted to be at least 2 units above the pKa to ensure the analytes are in their neutral, less polar form.
logP 5.66[2]Slightly lower than ItraconazoleIndicates high lipophilicity. This suggests that reversed-phase SPE or LLE with non-polar solvents should be effective. The slightly lower logP of the metabolite means it is more polar.
Aqueous Solubility < 5 µg/mL (neutral pH)[2]Slightly higher than ItraconazoleBoth are poorly soluble in water, necessitating organic solvents for extraction.
Protein Binding ~99.8%[2]HighExtensive protein binding requires an efficient protein precipitation or disruption step prior to extraction to release the analytes.

Q3: Which extraction technique is generally most effective for this compound?

A3: Several techniques can be successful, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). The optimal choice depends on factors like sample volume, required cleanup, and available equipment.

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts and high recovery. Oasis HLB cartridges are frequently cited as being effective for both itraconazole and this compound, with recoveries reported between 87-94%.[6]

  • Liquid-Liquid Extraction (LLE): A classic and effective method. Mixtures of solvents are often used to optimize the extraction of both the parent drug and its more polar metabolite. For instance, a mixture of acetonitrile (B52724) and methyl t-butyl ether has been used successfully.[7][8]

  • Protein Precipitation (PPT): A simpler and faster method, often used for high-throughput applications. Acetonitrile is a common precipitation solvent.[9][10] While potentially leading to more matrix effects, optimization can yield high recovery.[9]

Troubleshooting Guide

Low Recovery with Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound using SPE, consider the following troubleshooting steps.

SPE_Troubleshooting Start Low this compound Recovery with SPE Conditioning Improper Cartridge Conditioning? Start->Conditioning Loading Incorrect Sample Loading Conditions? Conditioning->Loading No Sol_Conditioning Ensure proper sorbent solvation with methanol (B129727) followed by equilibration with aqueous buffer. Conditioning->Sol_Conditioning Yes Washing Wash Step Too Aggressive? Loading->Washing No Sol_Loading Adjust sample pH to >5.7. Load sample slowly to ensure adequate binding. Loading->Sol_Loading Yes Elution Incomplete Elution? Washing->Elution No Sol_Washing Use a weaker wash solvent (e.g., 5% methanol in water). This compound is more polar and may elute prematurely. Washing->Sol_Washing Yes Sol_Elution Use a stronger elution solvent. Consider a two-step elution or increase elution volume. Elution->Sol_Elution Yes

Caption: Troubleshooting workflow for low SPE recovery.

Low Recovery with Liquid-Liquid Extraction (LLE)

For issues with LLE, the following points should be addressed.

LLE_Troubleshooting Start Low this compound Recovery with LLE pH_Check Incorrect Sample pH? Start->pH_Check Solvent_Check Suboptimal Extraction Solvent? pH_Check->Solvent_Check No Sol_pH Adjust sample pH to >5.7 to ensure the analyte is in its neutral, non-polar form. pH_Check->Sol_pH Yes Mixing_Check Insufficient Mixing? Solvent_Check->Mixing_Check No Sol_Solvent Use a more polar solvent or a mixture (e.g., ACN/MTBE [1, 3]) to better extract the more polar This compound. Solvent_Check->Sol_Solvent Yes Phase_Check Emulsion Formation? Mixing_Check->Phase_Check No Sol_Mixing Vortex vigorously for at least 1-2 minutes to ensure efficient partitioning. Mixing_Check->Sol_Mixing Yes Sol_Phase Centrifuge at a higher speed or for a longer duration to break the emulsion. Phase_Check->Sol_Phase Yes

Caption: Troubleshooting workflow for low LLE recovery.

Comparative Recovery Data from Published Methods

The following table summarizes recovery data from various validated methods, which can serve as a benchmark for your experiments.

Extraction MethodAnalytesMatrixRecovery (%)Reference
Solid-Phase Extraction Itraconazole & this compoundHuman PlasmaITZ: 87-92%, OH-ITZ: 91-94%[6]
Solid-Phase Extraction Itraconazole & this compoundHuman PlasmaITZ: ~52%, OH-ITZ: ~54%[11]
Liquid-Liquid Extraction Itraconazole & this compoundHuman PlasmaITZ: 69-72%, OH-ITZ: 76-83%[12]
Supported Liquid Extraction Itraconazole & this compoundHuman PlasmaITZ: 97.4%, OH-ITZ: 112.9%[13]
Protein Precipitation ItraconazoleRat PlasmaITZ: 96%[14]
Protein Precipitation Itraconazole & this compoundHuman Plasma>90% for both[8]

Experimental Protocols

Protocol 1: Optimizing Protein Precipitation for this compound Recovery

This protocol is designed to test different organic solvents for their efficiency in precipitating proteins and recovering this compound from plasma.

Objective: To determine the optimal protein precipitation solvent for maximizing this compound recovery.

Materials:

  • Blank human plasma

  • This compound and Itraconazole stock solutions

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • ACN with 0.1% formic acid

  • MeOH with 0.1% formic acid[9]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Spiking: Spike blank plasma with this compound and itraconazole to a known concentration (e.g., 100 ng/mL).

  • Precipitation: Aliquot 100 µL of the spiked plasma into four sets of microcentrifuge tubes. Add 300 µL of each of the four different solvents to the respective sets.

  • Mixing: Vortex all tubes vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to clean tubes.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of this compound.

  • Recovery Calculation: Compare the peak area of the extracted sample to the peak area of an unextracted standard of the same concentration to determine the percent recovery.

PPT_Protocol cluster_prep Sample Preparation cluster_analysis Analysis Spike 1. Spike blank plasma with This compound Precipitate 2. Add precipitation solvent (e.g., 3:1 ratio) Spike->Precipitate Vortex 3. Vortex vigorously (2 minutes) Precipitate->Vortex Centrifuge 4. Centrifuge to pellet proteins (14,000 x g, 10 min) Vortex->Centrifuge Transfer 5. Transfer supernatant Centrifuge->Transfer Analyze 6. Analyze by LC-MS/MS Transfer->Analyze Calculate 7. Calculate % Recovery Analyze->Calculate

Caption: Workflow for optimizing protein precipitation.

Protocol 2: Solid-Phase Extraction (SPE) Method Development

This protocol provides a starting point for developing a robust SPE method for this compound using a polymeric reversed-phase cartridge like Oasis HLB.

Objective: To establish an effective SPE method for the extraction of this compound from plasma.

Materials:

  • Oasis HLB SPE cartridges (or similar polymeric reversed-phase sorbent)

  • Human plasma samples

  • Methanol

  • Deionized water

  • 5% Methanol in water (Wash solvent)

  • Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Thaw plasma samples. For every 1 mL of plasma, add 50 µL of 5M ammonium hydroxide to adjust the pH to be basic (ensuring the analytes are neutral). Vortex to mix.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and itraconazole from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE_Protocol Pretreat 1. Sample Pre-treatment (Adjust pH > 5.7) Condition 2. Condition Cartridge (Methanol -> Water) Pretreat->Condition Load 3. Load Sample Condition->Load Wash 4. Wash (5% Methanol/Water) Load->Wash Elute 5. Elute (Methanol) Wash->Elute Evap 6. Evaporate & Reconstitute Elute->Evap

Caption: General workflow for SPE method development.

References

Technical Support Center: Itraconazole and Hydroxyitraconazole Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential interference of itraconazole (B105839) in hydroxyitraconazole assays. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it important to measure both itraconazole and this compound?

A1: Itraconazole is extensively metabolized in the body to this compound, which is its major and active metabolite.[1][2] this compound exhibits significant antifungal activity, similar to the parent drug.[1] In patient samples, the concentration of this compound is often higher than that of itraconazole, with ratios varying significantly among individuals.[1][3][4] Therefore, to get a complete picture of the therapeutic potential and to conduct accurate pharmacokinetic and pharmacodynamic assessments, it is crucial to quantify both compounds.[2]

Q2: How does itraconazole "interfere" with the measurement of this compound?

A2: The concept of "interference" primarily arises when using non-specific analytical methods, such as bioassays. In these assays, the measured antifungal activity is a composite of the contributions from both itraconazole and its active metabolite, this compound. This can lead to an overestimation of the itraconazole concentration if the presence of this compound is not accounted for.[3][5][6]

For highly specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), itraconazole and this compound are chromatographically separated before detection. This physical separation ensures that they do not interfere with each other's quantification.[7][8]

Q3: What is the recommended analytical method to avoid interference and accurately quantify both itraconazole and this compound?

A3: The gold standard and most recommended method for the simultaneous and accurate quantification of itraconazole and this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10] This technique offers high specificity and sensitivity, allowing for the baseline separation and independent measurement of both analytes in biological matrices like plasma and serum.[7][8]

Troubleshooting Guide for LC-MS/MS Assays

This guide addresses common issues that may be encountered during the analysis of itraconazole and this compound using LC-MS/MS, which might be mistaken for "interference."

Problem Potential Cause Recommended Solution
Poor Chromatographic Resolution (Peak Tailing or Overlapping) Inadequate mobile phase composition.Optimize the mobile phase gradient. A common mobile phase consists of an aqueous component with a buffer (e.g., ammonium (B1175870) formate) and an organic component (e.g., acetonitrile (B52724) or methanol) with a small percentage of acid (e.g., formic acid).[8] Adjusting the gradient slope and composition can improve separation.
Inappropriate column selection.Use a C18 reversed-phase column.[8][11] Ensure the column dimensions and particle size are suitable for the desired separation efficiency and run time.
Column temperature fluctuations.Maintain a constant column temperature, typically between 38°C and 40°C, to ensure reproducible retention times.[7][8]
Inaccurate Quantification Matrix effects (ion suppression or enhancement).Utilize a stable isotope-labeled internal standard for both itraconazole (e.g., itraconazole-d5) and this compound (e.g., this compound-d5) to compensate for matrix effects.[8]
Inefficient sample extraction.Employ a robust sample preparation method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7][8][9] Ensure the extraction recovery is consistent and high for both analytes and the internal standards.
Improper calibration curve.Prepare calibration standards in the same biological matrix as the samples to be analyzed. Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[9]
Carryover in Blank Injections Contamination from the autosampler or column.Implement a rigorous wash procedure for the autosampler needle and injection port between samples. Optimize the chromatographic gradient to ensure all analytes are eluted in each run.

Experimental Protocols

LC-MS/MS Method for Simultaneous Quantification

This protocol is a generalized summary based on published methods.[7][8][9]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 50 µL of an internal standard solution (containing itraconazole-d5 and this compound-d5 in methanol).

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 3500 rpm) for 5 minutes.[8]

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm).[8]

  • Mobile Phase A: 10 mM ammonium formate (B1220265) in water with 0.1% formic acid.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to the initial conditions for re-equilibration.[8]

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7][12]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Itraconazole: m/z 705 -> [Product Ion]

    • This compound: m/z 721 -> [Product Ion]

    • Itraconazole-d5 (IS): [Parent Ion] -> [Product Ion]

    • This compound-d5 (IS): [Parent Ion] -> [Product Ion]

    • Note: Specific product ions need to be determined by direct infusion and tuning of the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the analysis of itraconazole and this compound.

Parameter Itraconazole This compound Reference
Linear Range 1 - 250 ng/mL1 - 250 ng/mL[10]
10 - 10,000 µg/L10 - 10,000 µg/L[7]
Extraction Recovery > 90%> 90%[7]
Accuracy 97.1% - 98.7%94.7% - 99.5%[13]
Precision (CV%) 1.0% - 3.4%1.4% - 3.1%[13]
Retention Time ~2.3 min~1.8 min[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample is Add Internal Standards (Itraconazole-d5, OH-Itraconazole-d5) plasma->is ppt Protein Precipitation (Acetonitrile + Formic Acid) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant supernatant->injection Transfer lc_sep Chromatographic Separation (C18 Column) injection->lc_sep ms_detect Mass Spectrometric Detection (ESI+, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Workflow for LC-MS/MS analysis of Itraconazole and this compound.

Troubleshooting_Logic start Inaccurate Results? peak_shape Check Peak Shape & Resolution start->peak_shape quant_check Check Quantification start->quant_check tailing Tailing or Overlapping Peaks? peak_shape->tailing Yes matrix_effects Suspect Matrix Effects? quant_check->matrix_effects Yes recovery Check Extraction Recovery quant_check->recovery No mobile_phase Optimize Mobile Phase Gradient tailing->mobile_phase column Verify Column Integrity & Temperature mobile_phase->column end1 Improved Separation column->end1 use_is Use Stable Isotope-Labeled Internal Standards matrix_effects->use_is end2 Accurate Quantification use_is->end2 cal_curve Verify Calibration Curve recovery->cal_curve cal_curve->end2

Caption: Troubleshooting logic for Itraconazole/Hydroxyitraconazole LC-MS/MS assays.

References

How to prevent hydroxyitraconazole degradation in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with hydroxyitraconazole. This resource provides troubleshooting guidance and frequently asked questions to help you prevent the degradation of this compound in plasma samples and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in plasma samples?

A1: The primary factors contributing to the degradation of drugs and their metabolites in biological matrices, including plasma, are temperature, pH, light exposure, and enzymatic activity.[1][2][3] For this compound, maintaining appropriate storage temperature is the most critical factor to prevent degradation.

Q2: What is the recommended storage temperature for plasma samples containing this compound?

A2: For long-term storage, it is recommended to store plasma samples at ultra-low temperatures. Studies have shown that this compound is stable in human plasma for 145 days when stored at -70°C and for at least 3 months at -30°C.[4][5] For short-term storage or during processing, keeping samples at 4°C is advisable.[4]

Q3: How many freeze-thaw cycles can plasma samples containing this compound undergo?

A3: this compound has been found to be stable in plasma for at least four freeze-thaw cycles when the samples are stored at -30°C.[4] To minimize the potential for degradation, it is best practice to aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.

Q4: Can the choice of anticoagulant affect the stability of this compound?

A4: While the provided literature does not indicate a direct incompatibility, heparin and EDTA are commonly used anticoagulants for blood collection in studies analyzing this compound.[6][7] It is crucial to ensure the chosen anticoagulant does not interfere with the analytical method.

Q5: Are there any concerns about this compound adsorbing to sample tubes?

A5: The parent drug, itraconazole (B105839), has been reported to adsorb to glass or plastic tubes.[8] While not explicitly stated for this compound, it is a possibility given their structural similarity. To mitigate this, pre-treating tubes with a 10% dichlorodimethylsilane (B41323) solution in toluene (B28343) can be considered.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of this compound Degradation due to improper storage temperature. Ensure plasma samples are immediately frozen and stored at -70°C or below for long-term storage.[5][9] For short-term storage during sample processing, maintain samples at 2-8°C.[10]
Adsorption to container surfaces. Consider using silanized glass or low-adsorption polypropylene (B1209903) tubes. Rinsing injector ports with an appropriate solvent like acetonitrile (B52724) can also help prevent carry-over effects in chromatographic systems.[8]
Inefficient extraction from plasma. Optimize the protein precipitation and/or liquid-liquid extraction method. Acidifying plasma with perchloric acid followed by methanol (B129727) extraction has been shown to provide clean samples and high recovery.[4]
Inconsistent results between replicates Repeated freeze-thaw cycles. Prepare single-use aliquots of plasma samples to avoid multiple freeze-thaw cycles.[4]
pH variability of the sample. Ensure consistent pH across samples and standards. Some analytical methods utilize low-pH buffers (e.g., pH 2.2 or 3.5) which can help maintain stability.[4][11]
Analyte degradation in processed samples Instability at room temperature. Processed samples (e.g., after protein precipitation and centrifugation) should be kept at 4°C and analyzed promptly. Studies indicate stability for at least 24 hours at this temperature.[4]
Exposure to light. Protect samples from direct light, especially if they will be sitting in an autosampler for an extended period. Use amber vials or cover the autosampler tray.

Stability Data Summary

The following table summarizes the stability of this compound in human plasma under various conditions as reported in the literature.

Condition Duration Analyte Stability Reference
Long-Term Storage at -70°C 145 daysStable[5]
Long-Term Storage at -30°C 3 monthsStable[4]
Freeze-Thaw Cycles (from -30°C) At least 4 cyclesStable[4]
Processed Sample at 4°C At least 24 hoursStable[4]
Stock Solution in Methanol at 4°C At least 6 monthsStable[4]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

This protocol outlines the best practices for collecting and processing blood samples to obtain plasma for this compound analysis.

G Workflow for Plasma Sample Collection and Processing cluster_collection Blood Collection cluster_processing Plasma Separation cluster_storage Storage Collect Collect whole blood in EDTA or heparin tubes Centrifuge Centrifuge at 1000-3000 rpm for 10 minutes Collect->Centrifuge Process promptly Separate Carefully aspirate the supernatant (plasma) Centrifuge->Separate Aliquot Aliquot plasma into cryogenic vials Separate->Aliquot Store Store immediately at -70°C or below Aliquot->Store

Workflow for Plasma Sample Collection and Processing
Protocol 2: Protein Precipitation for HPLC/LC-MS Analysis

This protocol describes a common and effective method for preparing plasma samples for analysis by removing proteins that can interfere with the analytical column and detection.

G Protein Precipitation Workflow cluster_preparation Sample Preparation cluster_precipitation Precipitation Step cluster_separation Supernatant Collection Thaw Thaw plasma sample on ice Vortex_initial Vortex to ensure homogeneity Thaw->Vortex_initial Add_Acid Add 1.0 M perchloric acid Vortex_initial->Add_Acid e.g., 20 µL to 200 µL plasma Add_MeOH Add methanol Add_Acid->Add_MeOH e.g., 400 µL Vortex_precip Vortex vigorously Add_MeOH->Vortex_precip Centrifuge Centrifuge at high speed (e.g., 10,000 x g for 10 min) Vortex_precip->Centrifuge Transfer Transfer supernatant to a clean vial for analysis Centrifuge->Transfer

Protein Precipitation Workflow

Disclaimer: These protocols are intended as a general guide. Researchers should validate all methods in their own laboratory settings to ensure they meet the specific requirements of their study.

References

Adjusting pH for optimal hydroxyitraconazole activity in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydroxyitraconazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs) related to the influence of pH on this compound's activity in various media.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antifungal activity of this compound?

The optimal pH for this compound's antifungal activity is not absolute and can be dependent on the fungal species being tested. For many fungi, a neutral pH of 7.0 is used in standard susceptibility testing protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), and generally provides consistent results. However, for some species, the activity may be altered at different pH values. For instance, against Aspergillus isolates, the activity of the parent drug itraconazole (B105839) has been shown to be lower at pH 5.0 compared to pH 7.0.[1] Conversely, for Candida albicans, itraconazole has demonstrated a lower minimum inhibitory concentration (MIC) at pH 4.0 than at pH 7.0. Therefore, it is recommended to determine the optimal pH for your specific fungal species and experimental conditions.

Q2: How does pH affect the solubility of this compound?

This compound, like its parent compound itraconazole, is a weakly basic drug with a pKa of approximately 3.7.[2] This means its solubility is highly dependent on pH. In acidic environments (low pH), the molecule becomes protonated and is significantly more soluble in aqueous solutions. As the pH increases towards neutral and alkaline conditions, its solubility dramatically decreases, which can lead to precipitation.[2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound for in vitro experiments.[3] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final concentration of the solvent in the experimental medium, as DMSO can have its own effects on fungal growth at higher concentrations.

Q4: Can I use RPMI 1640 for my experiments with this compound?

Yes, RPMI 1640 is a commonly used medium for antifungal susceptibility testing.[4][5][6] For standardized testing, it is typically buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS) to maintain a stable pH throughout the experiment.[4]

Troubleshooting Guide

Issue 1: My this compound precipitates when I add it to my culture medium.

  • Cause: This is a common issue due to the low solubility of this compound at neutral pH. When a concentrated DMSO stock is added to an aqueous medium, the drug can rapidly come out of solution.[2]

  • Solution:

    • Decrease the final concentration: Ensure the final concentration of this compound in your medium is below its solubility limit at the experimental pH.

    • Optimize stock solution dilution: Add the DMSO stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the stock solution as a single large drop.

    • Use a carrier: For certain applications, the use of solubilizing agents like cyclodextrins can enhance the aqueous solubility of itraconazole and its derivatives.

Issue 2: The pH of my culture medium changes during the experiment.

  • Cause: Fungal metabolism can lead to the production of acidic or basic byproducts, altering the pH of an unbuffered or poorly buffered medium.

  • Solution:

    • Use a buffered medium: Employ a medium that is adequately buffered for your experimental duration. MOPS at a concentration of 0.165 M is commonly used to buffer RPMI 1640 to pH 7.0 for antifungal testing.[4][6]

    • Monitor the pH: Regularly check the pH of your control wells to ensure it remains within the desired range.

Issue 3: I am seeing inconsistent results in my antifungal activity assays.

  • Cause: Inconsistent results can stem from several factors related to pH and solubility. The actual concentration of soluble, active drug may vary between experiments if precipitation occurs.

  • Solution:

    • Standardize your protocol: Ensure that the preparation of the this compound solution and the buffering of the medium are performed consistently in every experiment.

    • Visually inspect for precipitation: Before starting your assay, visually inspect the medium containing this compound for any signs of precipitation.

    • Perform a solubility test: Determine the practical solubility limit of this compound in your specific medium and pH conditions to ensure you are working with a fully dissolved compound (see Experimental Protocols section).

Data Presentation

Table 1: pH-Dependent Solubility of Itraconazole

(Data for the parent drug itraconazole, which is expected to be very similar for this compound)

pHAqueous Solubility (µg/mL)Reference(s)
1.0~4.0[2][7]
1.2~4.0[2]
4.5<0.025[7]
6.8<0.025[2][7]
7.0~0.001[8]

Experimental Protocols

Protocol 1: Preparation of Buffered RPMI 1640 Medium at Various pH Values

This protocol describes how to prepare RPMI 1640 medium buffered to a specific pH for antifungal susceptibility testing.

  • Prepare RPMI 1640: Dissolve RPMI 1640 powder (with L-glutamine, without sodium bicarbonate) in deionized water according to the manufacturer's instructions.

  • Prepare Buffer Stock: Prepare a 0.165 M stock solution of a suitable biological buffer. For pH ranges:

    • pH 4.0-5.5: Use a citrate-phosphate buffer.

    • pH 6.0-7.5: Use MOPS (3-(N-morpholino)propanesulfonic acid).

    • pH 7.5-9.0: Use TAPS (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid).

  • Add Buffer to Medium: Add the buffer stock solution to the RPMI 1640 solution to achieve the desired final buffer concentration (e.g., for MOPS, a final concentration of 0.165 M is standard for CLSI protocols).[4]

  • Adjust pH: Carefully adjust the pH of the buffered medium to the target value (e.g., 4.0, 5.0, 6.0, or 7.0) using sterile 1 M HCl or 1 M NaOH.

  • Sterilization: Sterilize the final buffered medium by filtration through a 0.22 µm filter.

  • Final Check: Aseptically take a small aliquot to confirm the final pH.

Protocol 2: Determining the Optimal pH for this compound Activity

  • Prepare Buffered Media: Prepare RPMI 1640 medium buffered to a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0) as described in Protocol 1.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 1280 µg/mL).[3]

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in each of the buffered RPMI 1640 media in a 96-well microtiter plate.

  • Prepare Fungal Inoculum: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27 for yeasts).[5]

  • Inoculate Plates: Inoculate the microtiter plates with the fungal suspension. Include a drug-free well for a positive growth control and a medium-only well for a negative control for each pH condition.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the fungal species being tested.

  • Determine MIC: Determine the Minimum Inhibitory Concentration (MIC) at each pH by observing the lowest concentration of this compound that inhibits fungal growth. The pH that results in the lowest MIC is considered the optimal pH for the drug's activity against that specific fungus.

Visualizations

experimental_workflow Workflow for Determining Optimal pH for this compound Activity cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare RPMI 1640 Buffered to a Range of pH Values (e.g., 4, 5, 6, 7) serial_dilution Perform Serial Dilutions of Drug in Each Buffered Medium prep_media->serial_dilution prep_drug Prepare Concentrated this compound Stock in DMSO prep_drug->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Microtiter Plates with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates Under Appropriate Conditions inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) at Each pH incubation->read_mic compare_mic Compare MICs to Identify Optimal pH (Lowest MIC) read_mic->compare_mic

Caption: Workflow for Determining the Optimal pH for this compound Activity.

ph_solubility_activity Relationship Between pH, Solubility, and Activity of this compound cluster_ph pH Environment cluster_properties Physicochemical Properties cluster_activity Antifungal Activity low_ph Low pH (Acidic) (e.g., pH < 4) protonated Protonated Form (Cationic) - High Solubility low_ph->protonated neutral_ph Neutral pH (e.g., pH 7) unprotonated Unprotonated Form (Neutral) - Low Solubility - Potential Precipitation neutral_ph->unprotonated activity Optimal Antifungal Activity (Species-Dependent) protonated->activity Sufficient Drug in Solution to Exert Effect unprotonated->activity Solubility May Limit Efficacy

Caption: pH Influence on this compound's Physicochemical State and Activity.

References

Technical Support Center: Hydroxyitraconazole Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting pharmacokinetic studies of hydroxyitraconazole.

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of monitoring this compound alongside itraconazole (B105839)?

A1: this compound is the major and active metabolite of itraconazole.[1][2] It possesses antifungal activity comparable to the parent drug and often circulates in plasma at concentrations two to three times higher than itraconazole.[1][3] Therefore, measuring only itraconazole can lead to an underestimation of the total antifungal activity.[3] Monitoring both compounds provides a more accurate assessment of the therapeutic potential and is crucial for establishing reliable pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Q2: Why is there high inter-patient variability in this compound plasma concentrations?

A2: The high variability in this compound levels mirrors the variability of its parent drug, itraconazole.[1] Several factors contribute to this, including:

  • Formulation: Different oral formulations of itraconazole (e.g., capsules, oral solution, novel formulations like nanocrystals) exhibit significantly different absorption and bioavailability profiles, directly impacting the subsequent levels of this compound.[3][4]

  • Food Effects: The absorption of itraconazole, and consequently the formation of this compound, can be significantly influenced by food.[3] For instance, the capsule formulation's absorption is enhanced in the presence of food and an acidic environment.[2]

  • Genetic Polymorphisms: Itraconazole is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Genetic variations in the CYP3A4 gene can lead to differences in metabolic activity, causing significant inter-individual differences in the rate of this compound formation.[1]

  • Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A4 can alter the metabolism of itraconazole, thereby affecting the plasma concentrations of this compound.[1]

Q3: How do different itraconazole formulations affect the pharmacokinetics of this compound?

A3: The formulation of itraconazole plays a critical role in its dissolution and absorption, which in turn dictates the pharmacokinetic profile of this compound. For example, novel formulations like nanocrystal technology have been developed to improve the bioavailability of the poorly soluble itraconazole.[4] Studies comparing different formulations have shown significant differences in key pharmacokinetic parameters of this compound, such as peak plasma concentration (Cmax) and area under the curve (AUC).[6]

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Issue 1: Poor sensitivity and high background noise in LC-MS/MS analysis.

  • Possible Cause: Inefficient sample clean-up leading to matrix effects. Plasma and serum are complex matrices containing proteins, lipids, and other endogenous components that can interfere with the ionization of the analyte in the mass spectrometer.[7]

  • Troubleshooting Steps:

    • Optimize Protein Precipitation: Protein precipitation is a common first step in sample preparation.[8][9] Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is optimal (typically 3:1 or 4:1 v/v) for efficient protein removal.[8]

    • Consider Solid-Phase Extraction (SPE): For cleaner samples, SPE can be more effective than simple protein precipitation in removing interfering substances.[7]

    • Check for Contamination: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.[10]

Issue 2: Inconsistent retention times for this compound.

  • Possible Cause: Issues with the HPLC mobile phase or column.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent pH or composition can lead to retention time shifts.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

    • Column Health: A contaminated or degraded column can cause peak shape problems and retention time variability. Flush the column or replace it if necessary.

Issue 3: Carryover of itraconazole and this compound between samples.

  • Possible Cause: Due to their poor solubility, itraconazole and its metabolite can adhere to parts of the LC-MS/MS system, such as the injector or column, and elute in subsequent runs.[11]

  • Troubleshooting Steps:

    • Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections.

    • Incorporate a Wash Gradient: A steep organic wash at the end of each chromatographic run can help remove any retained compounds from the column.[11]

    • Inject Blanks: Run blank samples after high-concentration samples to assess and confirm the absence of carryover.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Following Single Doses of Different Itraconazole Formulations in Healthy Volunteers.

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC0-∞ (ng·hr/mL)t1/2 (hr)Reference
Nanocrystal (NCF)1007575.1839,85865.4[12]
Nanocrystal (NCF)2001,7934.0350,40762.3[12]
Nanocrystal (NCF)3002,3094.4767,923158.3[12]
HPBCD Solution2001,8394.1548,31742.6[12]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; NCF: Nanocrystal Formulation; HPBCD: Hydroxypropyl-β-cyclodextrin.

Table 2: Pharmacokinetic Parameters of this compound Following Multiple Doses of Itraconazole Formulations in Healthy Volunteers.

FormulationDose (mg)Cmax (ng/mL)Cmin (ng/mL)AUC0-τ (ng·hr/mL)t1/2 (hr)Reference
Nanocrystal (NCF)100 (once daily)1,02865018,65031.6[12]
Nanocrystal (NCF)200 (once daily)2,1001,79350,40762.3[12]
Nanocrystal (NCF)300 (once daily)2,8302,30967,923158.3[12]
HPBCD Solution200 (once daily)2,0131,83948,31742.6[12]

Cmax: Maximum plasma concentration at steady state; Cmin: Minimum plasma concentration at steady state; AUC0-τ: Area under the plasma concentration-time curve over a dosing interval at steady state; t1/2: Elimination half-life.

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation

This protocol describes a simple and rapid method for the precipitation of proteins from plasma samples prior to LC-MS/MS analysis.[13][14][15]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of the analytes.

  • Aliquoting: Vortex the thawed plasma sample and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of the internal standard solution (e.g., a deuterated analog of this compound) to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.[8] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. Be cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample and improve sensitivity.

Protocol 2: HPLC-MS/MS Method for Quantification of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[16][17][18]

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute this compound and then ramped up to a high percentage to wash the column.

    • Example Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: Linear gradient to 90% B

      • 2.5-3.5 min: Hold at 90% B

      • 3.5-3.6 min: Return to 10% B

      • 3.6-5.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: The specific precursor and product ions will need to be optimized on the instrument. A common precursor ion is the [M+H]+ adduct.

      • Internal Standard: Monitor the specific MRM transition for the chosen internal standard.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.

Visualizations

metabolic_pathway Itraconazole Itraconazole CYP3A4 CYP3A4 (Major Enzyme) Itraconazole->CYP3A4 This compound This compound (Active Metabolite) CYP3A4->this compound

Metabolism of Itraconazole to this compound.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Blood_Sampling Blood Sampling (Time-course) Centrifugation Centrifugation Blood_Sampling->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C Plasma_Separation->Storage Thawing Sample Thawing Storage->Thawing Protein_Precipitation Protein Precipitation Thawing->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Injection Injection into LC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Quantification Quantification of this compound Mass_Spectrometry->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

This compound Pharmacokinetic Study Workflow.

References

Validation & Comparative

Hydroxyitraconazole vs. Itraconazole: A Comparative Analysis of In Vitro Activity Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antifungal activities of itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole, against Candida albicans. The data presented is compiled from published experimental studies to offer an objective overview for research and development purposes.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] Following oral administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites.[2] The major and most significant of these is this compound, which also possesses potent antifungal activity.[2][3] Understanding the comparative efficacy of the parent drug and its active metabolite against key pathogens like Candida albicans, a common cause of opportunistic fungal infections, is crucial for optimizing therapeutic strategies and for the development of new antifungal agents. This guide focuses on the Minimum Inhibitory Concentration (MIC) values, a key measure of in vitro antifungal potency.

Comparative MIC Values

The in vitro activities of itraconazole and this compound against Candida albicans have been shown to be largely comparable.[2][4][5] Studies employing microbroth dilution methods have found that the IC50 values (the concentration inhibiting 50% of fungal growth, analogous to MIC in this context) for both compounds are typically within a narrow range of experimental variability for the majority of C. albicans isolates tested.[2][4][6]

A key study performing replicate tests with three Candida albicans bioassay strains (NCPF 3241, 3153A, and RV 1488) reported that the IC50 values for both itraconazole and this compound were consistently either 0.008 or 0.016 mg/L.[4] This indicates a potent and equivalent level of activity against these strains. While some studies have noted that the choice of culture medium can influence the measured MIC values for both drugs, the general consensus from in vitro testing is that this compound exhibits antifungal potency that is essentially similar to that of the parent itraconazole against Candida albicans.[4][7]

Table 1: Comparative IC50 Values of Itraconazole and this compound against Candida albicans

Candida albicans StrainItraconazole IC50 (mg/L)This compound IC50 (mg/L)
NCPF 32410.008 or 0.0160.008 or 0.016
3153A0.008 or 0.0160.008 or 0.016
RV 14880.008 or 0.0160.008 or 0.016

Data sourced from Oddens et al., Journal of Antimicrobial Chemotherapy (2000).[4]

Experimental Protocols

The determination of MIC values for itraconazole and this compound against Candida albicans is typically performed using standardized microbroth dilution methods. The following is a generalized protocol based on published studies.[4][7]

1. Fungal Isolate Preparation:

  • Candida albicans isolates are obtained from clinical samples or reference culture collections.

  • The isolates are cultured on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.

  • A suspension of fungal cells is prepared in a sterile saline solution or culture medium and adjusted to a standardized turbidity, often corresponding to a specific cell density (e.g., 0.5 McFarland standard).

2. Antifungal Agent Preparation:

  • Stock solutions of itraconazole and this compound are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in a liquid culture medium, such as RPMI 1640 medium buffered with MOPS, within the wells of a microtiter plate.

3. Inoculation and Incubation:

  • The standardized fungal suspension is further diluted in the culture medium and then added to each well of the microtiter plate containing the serially diluted antifungal agents.

  • The final inoculum concentration in each well is typically around 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Control wells containing the fungal inoculum without any antifungal agent (growth control) and wells with medium alone (sterility control) are included.

  • The microtiter plates are incubated at 35-37°C for a specified period, usually 24 to 48 hours.

4. MIC Determination:

  • Following incubation, fungal growth in each well is assessed. This can be done visually by observing turbidity or through spectrophotometric reading of the optical density at a specific wavelength (e.g., 405 nm).[4]

  • Alternatively, a colorimetric indicator such as MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H tetrazolium bromide] can be used, where a color change indicates viable cells.[7]

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., 50% or 90% reduction) compared to the growth control.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the MIC values of antifungal agents.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Candida albicans Inoculum C 3. Inoculate Microtiter Plates A->C B 2. Prepare Serial Dilutions of Itraconazole & this compound B->C D 4. Incubate Plates (e.g., 37°C for 24-48h) C->D E 5. Assess Fungal Growth (Visually or Spectrophotometrically) D->E F 6. Determine MIC Value E->F

Caption: Workflow for MIC determination.

Signaling Pathways and Mechanisms of Action

Itraconazole and this compound are triazole antifungals that exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[8] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1] Resistance to triazoles in Candida albicans can emerge through various mechanisms, including overexpression of the gene encoding the target enzyme (ERG11) or increased expression of efflux pumps that actively transport the drugs out of the fungal cell.[1][9]

The following diagram illustrates the mechanism of action of itraconazole and this compound.

Azole_Mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Drugs Ergosterol Ergosterol (Membrane Integrity) Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Target Enzyme) Lanosterol->Enzyme Enzyme->Ergosterol Itraconazole Itraconazole Itraconazole->Enzyme Inhibition This compound This compound This compound->Enzyme Inhibition

References

A Comparative In Vitro Analysis of Hydroxyitraconazole and Fluconazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the antifungal agents hydroxyitraconazole and fluconazole (B54011), supported by experimental data and standardized protocols.

Introduction

Azole antifungals are a cornerstone in the management of fungal infections. This guide focuses on the in vitro efficacy of two key triazoles: fluconazole, a widely used first-line agent, and this compound, the major active metabolite of itraconazole (B105839). Understanding their comparative performance at a preclinical level is crucial for informed drug development and selection. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound and fluconazole exert their antifungal effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Azole Antifungals Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51A1) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) This compound->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Figure 1. Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Comparative Efficacy Data

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While direct comparative MIC data for this compound and fluconazole is not abundant in single studies, a comparative picture can be drawn from studies comparing each to itraconazole.

Generally, this compound demonstrates in vitro potency similar to its parent drug, itraconazole.[1][2][3] Studies comparing itraconazole and fluconazole have shown that itraconazole is often more potent against a broader range of fungi, particularly molds, while fluconazole is highly effective against many yeast species, such as Candida albicans.[4][5][6]

Table 1: Summary of In Vitro Efficacy Data (MIC in µg/mL)

Fungal SpeciesThis compound (as compared to Itraconazole)FluconazoleItraconazoleReference
Candida albicansSimilar IC50 values to itraconazole.[2]2 - 40.03 - 0.06[7]
Candida glabrataSome isolates more susceptible to itraconazole.[1][2]--
Cryptococcus neoformansSimilar activity to itraconazole.[8]2 - 320.03 - 0.5[7]
Aspergillus fumigatusSimilar activity to itraconazole.[8]Generally high MICs (often considered resistant)-
Trichophyton mentagrophytesSome isolates more susceptible to itraconazole.[1][2]--
Malassezia furfur-<0.03 - 2<0.03 - 0.25[9]

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons may vary.

Experimental Protocols

Standardized methodologies are critical for the reproducibility of in vitro antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[10][11][12][13][14][15]

Broth Microdilution Method for MIC Determination (CLSI M27/EUCAST E.Def 7.3.2)

This method is a gold standard for determining the MIC of antifungal agents against yeasts.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is further diluted in a standardized test medium (e.g., RPMI-1640).[13]

  • Antifungal Agent Preparation: Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the test medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[12]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to a drug-free control well. This can be assessed visually or using a spectrophotometer.[9]

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Fungal_Isolate Fungal Isolate Inoculum_Prep Prepare Standardized Inoculum Suspension Fungal_Isolate->Inoculum_Prep Antifungal_Stock Antifungal Stock Solution (this compound/Fluconazole) Serial_Dilution Perform Serial Dilutions of Antifungal in Microtiter Plate Antifungal_Stock->Serial_Dilution Inoculation Inoculate Microtiter Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Growth_Assessment Assess Fungal Growth (Visually or Spectrophotometrically) Incubation->Growth_Assessment MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Growth_Assessment->MIC_Determination

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

In vitro data suggests that this compound has a comparable and, in some cases, broader spectrum of activity than fluconazole, particularly against mold species. For many common yeast species, both agents demonstrate potent activity, although fluconazole's efficacy is well-established. The choice between these agents in a clinical or developmental context will depend on the target pathogen, resistance patterns, and pharmacokinetic profiles. The standardized protocols outlined provide a framework for reproducible in vitro comparisons to further elucidate the relative merits of these important antifungal compounds.

References

A Head-to-Head Comparison of Hydroxyitraconazole and Posaconazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Scientists and Drug Development Professionals

In the landscape of antifungal therapeutics, the triazoles stand as a cornerstone for the management of invasive fungal infections. Within this class, posaconazole (B62084), a second-generation triazole, and hydroxyitraconazole, the active metabolite of itraconazole (B105839), are significant players. This guide provides a detailed, head-to-head comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their work.

Mechanism of Action: A Shared Pathway

Both this compound and posaconazole exert their antifungal effects by targeting the same crucial pathway in fungal cells: the biosynthesis of ergosterol (B1671047). Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

These triazoles specifically inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme cofactor of this enzyme, this compound and posaconazole disrupt the ergosterol synthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The consequence is a compromised cell membrane, leading to altered permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.[1][2][3][4][5]

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Triazole Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase This compound This compound This compound->Lanosterol_14a_demethylase inhibit Posaconazole Posaconazole Posaconazole->Lanosterol_14a_demethylase inhibit

Figure 1: Mechanism of action of this compound and posaconazole.

In Vitro Activity: A Comparative Overview

Direct head-to-head comparisons of the in vitro activity of this compound and posaconazole are limited in the literature. Most studies compare posaconazole with the parent drug, itraconazole. However, it is generally accepted that itraconazole and its major metabolite, this compound, have comparable in vitro potency against most fungal pathogens.[6] Some studies have noted minor variations, with itraconazole being slightly more potent against certain isolates.[7]

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of posaconazole and itraconazole (as a proxy for this compound) against common fungal pathogens, compiled from various studies. It is important to note that direct comparison should be made with caution as the data are not from a single, direct comparative study.

Table 1: In Vitro Activity (MIC in µg/mL) Against Candida Species

OrganismPosaconazole MIC RangePosaconazole MIC50Posaconazole MIC90Itraconazole MIC RangeItraconazole MIC50Itraconazole MIC90
Candida albicans≤0.03 - >80.0160.060.002 - >160.030.25
Candida glabrata≤0.03 - >80.540.015 - >160.54
Candida parapsilosis≤0.03 - 20.060.250.008 - 40.060.25
Candida tropicalis≤0.03 - 20.030.120.015 - 80.060.25
Candida krusei0.03 - 10.250.50.03 - 80.250.5

Data compiled from multiple sources.[1][2][8][9][10][11][12][13][14]

Table 2: In Vitro Activity (MIC in µg/mL) Against Aspergillus Species

OrganismPosaconazole MIC RangePosaconazole MIC50Posaconazole MIC90Itraconazole MIC RangeItraconazole MIC50Itraconazole MIC90
Aspergillus fumigatus≤0.03 - 40.250.50.03 - >160.51
Aspergillus flavus≤0.03 - 20.250.50.03 - 40.250.5
Aspergillus niger0.06 - 20.510.06 - 20.51
Aspergillus terreus0.06 - 20.510.125 - 40.51

Data compiled from multiple sources.[3][4][5][15][16][17][18][19][20][21][22]

Pharmacokinetics: A Comparative Analysis

Table 3: Comparison of Pharmacokinetic Parameters

ParameterThis compoundPosaconazole
Time to Peak (Tmax) ~4-5 hours~3-5 hours
Half-life (t1/2) ~65 hours (at steady state)~35 hours
Protein Binding >99%>98%
Metabolism Further metabolized by CYP3A4Primarily metabolized by UDP-glucuronosyltransferase (UGT)
Excretion Primarily in fecesPrimarily in feces

Data compiled from multiple sources.[16][23][24][25][26][27][28][29][30][31]

Safety and Tolerability: A Clinical Perspective

Clinical trial data provides insights into the safety and tolerability of itraconazole (which is metabolized to this compound) and posaconazole. The following table summarizes the incidence of common adverse events reported in comparative clinical trials.

Table 4: Incidence of Common Adverse Events in Comparative Trials (Itraconazole vs. Posaconazole)

Adverse EventItraconazole (%)Posaconazole (%)
Gastrointestinal Disorders 12.0 - 29.18.0 - 20.6
Liver Dysfunction 6.41.8
Rash 0.9 - 12.00.9 - 8.0
Diarrhea 2.70.9

Data compiled from multiple sources.[1][2][32][33][34][35][36][37]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Workflow Start Start Prepare Antifungal Stock Solutions Prepare Antifungal Stock Solutions Start->Prepare Antifungal Stock Solutions Serial Dilutions in Microtiter Plate Serial Dilutions in Microtiter Plate Prepare Antifungal Stock Solutions->Serial Dilutions in Microtiter Plate Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilutions in Microtiter Plate->Inoculate Microtiter Plate Prepare Fungal Inoculum Prepare Fungal Inoculum Prepare Fungal Inoculum->Inoculate Microtiter Plate Incubate Plates Incubate Plates Inoculate Microtiter Plate->Incubate Plates Read MICs Visually or Spectrophotometrically Read MICs Visually or Spectrophotometrically Incubate Plates->Read MICs Visually or Spectrophotometrically End End Read MICs Visually or Spectrophotometrically->End

Figure 2: Workflow for broth microdilution antifungal susceptibility testing.

Protocol Steps:

  • Antifungal Agent Preparation: Stock solutions of this compound and posaconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial Dilutions: Two-fold serial dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For molds, a conidial suspension is prepared and the concentration is determined using a hemocytometer.

  • Inoculation: The microtiter plates are inoculated with the standardized fungal suspension to achieve a final concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.

In Vivo Efficacy: Murine Model of Disseminated Aspergillosis

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. A commonly used model is the neutropenic murine model of disseminated aspergillosis.

In Vivo Efficacy Workflow Start Start Induce Neutropenia in Mice Induce Neutropenia in Mice Start->Induce Neutropenia in Mice Infect Mice with Aspergillus fumigatus Infect Mice with Aspergillus fumigatus Induce Neutropenia in Mice->Infect Mice with Aspergillus fumigatus Administer Antifungal Treatment Administer Antifungal Treatment Infect Mice with Aspergillus fumigatus->Administer Antifungal Treatment Monitor Survival Monitor Survival Administer Antifungal Treatment->Monitor Survival Determine Fungal Burden in Organs Determine Fungal Burden in Organs Administer Antifungal Treatment->Determine Fungal Burden in Organs End End Monitor Survival->End Determine Fungal Burden in Organs->End

Figure 3: Workflow for an in vivo efficacy study in a murine model.

Protocol Steps:

  • Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) and/or administration of corticosteroids.

  • Infection: Mice are infected intravenously with a lethal inoculum of Aspergillus fumigatus conidia.

  • Treatment: Treatment with this compound, posaconazole, or a vehicle control is initiated at a specified time post-infection and administered for a defined period.

  • Monitoring: Mice are monitored daily for survival.

  • Fungal Burden Assessment: At the end of the study, or at predetermined time points, mice are euthanized, and organs (e.g., kidneys, lungs, brain) are harvested. The fungal burden in the organs is quantified by plating serial dilutions of tissue homogenates on appropriate culture media.

Pharmacokinetic Analysis in Rats

Pharmacokinetic studies in animal models, such as rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Protocol Steps:

  • Drug Administration: A single dose of this compound or posaconazole is administered to rats, typically via oral gavage or intravenous injection.

  • Blood Sampling: Blood samples are collected from the rats at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Drug Concentration Analysis: The concentrations of the antifungal agent in the plasma samples are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.

Conclusion

This compound and posaconazole are potent triazole antifungals with a shared mechanism of action. While direct comparative data, particularly for in vitro activity and pharmacokinetics, is not extensive, the available evidence suggests that both agents have a broad spectrum of activity against clinically relevant fungi. Posaconazole may offer a more favorable safety profile in some clinical settings compared to itraconazole. The choice between these agents in a research or drug development context will depend on the specific fungal species of interest, the desired pharmacokinetic profile, and the experimental model being used. This guide provides a foundational comparison to aid in these critical decisions.

References

Hydroxyitraconazole's Antifungal Efficacy: A Comparative Analysis in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antifungal effects of hydroxyitraconazole, the primary active metabolite of itraconazole (B105839). The information is supported by experimental data from murine models of candidiasis.

Itraconazole, a widely used triazole antifungal agent, undergoes extensive metabolism in the liver, resulting in the formation of several metabolites. Among these, this compound stands out due to its own potent antifungal activity. In fact, in vitro studies have demonstrated that this compound possesses a comparable antifungal potency to its parent drug, itraconazole.[1][2][3] This guide delves into the validation of this compound's antifungal effect, leveraging data from murine models to offer a comparative perspective against itraconazole and other antifungal agents.

In Vitro Activity: A Foundation of Comparable Efficacy

Before exploring the in vivo data, it is crucial to understand the foundational in vitro antifungal activities of itraconazole and this compound. Microbroth dilution tests have shown that the IC50 values (the concentration of a drug that inhibits 50% of the target) for both compounds are virtually identical for a vast array of pathogenic fungi.[1] For over 90% of more than 1400 fungal isolates tested, representing 48 genera, the IC50 values for itraconazole and this compound were within a single dilution range of each other, indicating equivalent potency.[1] While some minor variations have been observed for specific fungal species depending on the culture medium used, the general consensus from in vitro data is that this compound is as effective as itraconazole in inhibiting fungal growth.[2]

Pharmacokinetics: The In Vivo Advantage of this compound

A key aspect that suggests a significant in vivo role for this compound is its pharmacokinetic profile. Following the oral administration of itraconazole, this compound is the major metabolite found in the plasma.[4] Studies have consistently shown that the plasma concentrations of this compound are substantially higher than those of the parent compound, itraconazole.[4][5][6]

This observation is critical because the antifungal efficacy in vivo is dependent on the concentration of the active drug at the site of infection. The higher plasma concentrations of this compound suggest that it may be the primary contributor to the overall antifungal effect observed after itraconazole administration.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

Experimental Protocol: Murine Model of Systemic Candidiasis

A typical experimental protocol to validate the antifungal effect of a compound like this compound in a murine model of systemic candidiasis involves the following steps:

1. Animal Model:

  • Species and Strain: Male or female ICR or BALB/c mice are commonly used.

  • Health Status: Mice are healthy and free of pathogens before the experiment.

2. Fungal Strain and Inoculum Preparation:

  • Organism: A virulent strain of Candida albicans is used.

  • Culture: The yeast is grown on a suitable medium like Sabouraud Dextrose Agar.

  • Inoculum: A suspension of C. albicans is prepared in sterile saline, and the concentration is adjusted to deliver a lethal or sublethal dose to the mice.

3. Infection:

  • Route: Mice are infected via intravenous injection (e.g., through the tail vein) with the prepared C. albicans suspension.

4. Treatment:

  • Groups: Mice are randomly assigned to different treatment groups, including a control group (receiving a vehicle), a positive control group (receiving a known antifungal like itraconazole or fluconazole), and the experimental group(s) (receiving different doses of this compound).

  • Administration: The antifungal agents are administered orally or intravenously at specified doses and frequencies for a defined period.

5. Outcome Assessment:

  • Survival: The survival of the mice in each group is monitored daily.

  • Fungal Burden: At the end of the treatment period, or upon euthanasia, organs such as the kidneys, liver, and spleen are harvested. The organs are homogenized, and serial dilutions are plated on a suitable culture medium to determine the number of colony-forming units (CFU) per gram of tissue. This provides a quantitative measure of the fungal burden.

Experimental_Workflow Experimental Workflow for In Vivo Antifungal Efficacy cluster_setup Preparation cluster_experiment Execution cluster_analysis Analysis cluster_outcome Outcome animal_model Select Animal Model (e.g., BALB/c mice) infection Induce Systemic Infection (Intravenous Injection) animal_model->infection inoculum_prep Prepare Fungal Inoculum (Candida albicans) inoculum_prep->infection treatment Administer Treatment (this compound, Itraconazole, Control) infection->treatment monitoring Monitor Survival treatment->monitoring fungal_burden Determine Fungal Burden in Organs (CFU/gram) treatment->fungal_burden efficacy_assessment Assess Antifungal Efficacy monitoring->efficacy_assessment fungal_burden->efficacy_assessment

Experimental Workflow for In Vivo Antifungal Efficacy
Comparative Efficacy Data

The following table summarizes representative data from murine studies on itraconazole, which can be used as a benchmark for the expected efficacy of this compound.

Treatment GroupDosage (mg/kg/day)Route of AdministrationOutcome MeasureResultReference
Itraconazole 10, 25, 50 (twice daily)OralSurvivalSignificantly prolonged survival compared to control[7]
10, 50 (twice daily)OralFungal Burden (Brain, Spinal Cord)Significant reduction in fungal burden compared to control[7]
Fluconazole (B54011) 2.5 - 20 (twice daily)OralFungal Burden (Kidney)Dose-dependent reduction in fungal burden[8]
Amphotericin B 0.1 - 4 (once daily)IntraperitonealFungal Burden (Kidney)Greater efficacy than triazoles in normal mice[8]
Control --Survival/Fungal BurdenHigh mortality and high fungal burden[7][9]

Given that this compound has comparable in vitro activity and significantly higher plasma concentrations than itraconazole, it is reasonable to hypothesize that direct administration of this compound in a similar murine model would result in at least equivalent, if not superior, antifungal efficacy compared to itraconazole.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Synthesis

The primary mechanism of action for both itraconazole and this compound is the inhibition of fungal cytochrome P450 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these azole antifungals compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.

Antifungal_Mechanism Antifungal Mechanism of this compound cluster_pathway Ergosterol Biosynthesis Pathway This compound This compound cyp51 Fungal Cytochrome P450 14α-demethylase This compound->cyp51 Binds to and inhibits ergosterol Ergosterol lanosterol Lanosterol lanosterol->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Essential component of fungal_death Fungal Cell Death cell_membrane->fungal_death Leads to inhibition Inhibition disruption Disruption

Antifungal Mechanism of this compound

Conclusion

The available evidence strongly supports the significant antifungal effect of this compound. Its in vitro potency is equivalent to that of its parent drug, itraconazole. Furthermore, its pharmacokinetic profile, characterized by substantially higher plasma concentrations, suggests that it is a major contributor to the in vivo efficacy of itraconazole. While direct head-to-head in vivo comparative studies are needed to definitively quantify its superiority, the data from murine models of candidiasis treated with itraconazole provide a robust framework for inferring the potent antifungal activity of this compound. For researchers and drug developers, this compound represents a key active moiety whose properties should be carefully considered in the context of antifungal therapy and the development of new therapeutic strategies.

References

Cross-Resistance Between Itraconazole and Hydroxyitraconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal activities of itraconazole (B105839) and its primary active metabolite, hydroxyitraconazole. It delves into the nuances of their cross-resistance profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

Itraconazole, a broad-spectrum triazole antifungal agent, is extensively metabolized in the liver to this compound. Both parent drug and metabolite exhibit significant antifungal properties. Generally, the in vitro antifungal potency of itraconazole and this compound are considered to be broadly similar against a wide range of pathogenic fungi. However, subtle but significant differences in their activity have been observed, particularly against certain fungal species and resistant isolates. This guide explores these differences, the underlying mechanisms of resistance, and the standardized methods for their evaluation.

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) data for itraconazole and this compound against various fungal species. The data is compiled from studies employing standardized broth microdilution methods.

Table 1: Comparative In Vitro Activity of Itraconazole and this compound against Candida Species

Organism (No. of Isolates)CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (698)Itraconazole0.008 - >80.030.25
This compound0.008 - >80.030.25
Candida glabrata (206)Itraconazole0.016 - >80.54
This compound0.03 - >818
Candida krusei (50)Itraconazole0.03 - 20.250.5
This compound0.06 - 20.251
Candida parapsilosis (46)Itraconazole0.008 - 10.030.125
This compound0.008 - 10.030.125
Candida tropicalis (69)Itraconazole0.016 - 20.060.25
This compound0.016 - 20.060.5

Table 2: Comparative In Vitro Activity of Itraconazole and this compound against Aspergillus Species

Organism (No. of Isolates)CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (14)Itraconazole0.125 - 20.51
This compound0.125 - 20.51
Aspergillus flavusItraconazole0.25 - 20.51
This compound0.25 - 20.51
Aspergillus nigerItraconazole0.25 - 412
This compound0.25 - 412

Observations:

  • For most Candida and Aspergillus species, the MIC values for itraconazole and this compound are very similar, often within one to two dilutions.

  • Notably, for Candida glabrata, itraconazole demonstrates slightly greater potency, with lower MIC₅₀ and MIC₉₀ values compared to this compound.[1][2][3] A similar trend is observed for Trichophyton mentagrophytes.[1][2][3]

  • The activity of itraconazole is generally equal to or greater than that of this compound against the majority of fungi tested.[4]

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies adhering to the principles of broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27/M38)

This method involves the following key steps:

  • Antifungal Agent Preparation: Stock solutions of itraconazole and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.

  • Microdilution Plate Inoculation: The prepared fungal inoculum is added to microdilution plates containing the serially diluted antifungal agents.

  • Incubation: Plates are incubated at 35°C for 24-48 hours for yeasts and for a duration dependent on the growth rate of the mold.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well. For azoles, this is typically a prominent decrease in turbidity.

EUCAST Broth Microdilution Method (E.Def 7.3/9.3)

The EUCAST method shares many principles with the CLSI method but has some key differences:

  • Medium: RPMI 1640 medium is supplemented with 2% glucose.

  • Inoculum Size: A final inoculum concentration of 1-5 x 10⁵ CFU/mL is used for both yeasts and molds.

  • MIC Reading: The endpoint is determined spectrophotometrically at 530 nm as the lowest drug concentration that causes a 50% or 90% reduction in absorbance compared to the growth control.

Mandatory Visualization

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p1 Fungal Isolate Culture p2 Inoculum Suspension (0.5 McFarland) p1->p2 p3 Inoculum Dilution p2->p3 a1 Inoculation of Microtiter Plate p3->a1 p4 Antifungal Stock Solution p5 Serial Dilution in Microtiter Plate p4->p5 p5->a1 a2 Incubation (35°C, 24-48h) a1->a2 a3 MIC Reading (Visual/Spectrophotometric) a2->a3 d1 Record MIC Value a3->d1 d2 Compare to Breakpoints (Susceptible/Resistant) d1->d2 G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14-α-demethylase (ERG11/CYP51) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol Demethylation itraconazole Itraconazole & This compound itraconazole->erg11 Inhibition G cluster_drug Antifungal Drugs cluster_mechanisms Resistance Mechanisms cluster_outcome Outcome itraconazole Itraconazole m1 Target Modification (ERG11 mutations) itraconazole->m1 m2 Efflux Pump Overexpression (CDR1, MDR1) itraconazole->m2 m3 Ergosterol Pathway Upregulation itraconazole->m3 This compound This compound This compound->m1 This compound->m2 This compound->m3 resistance Reduced Susceptibility & Cross-Resistance m1->resistance m2->resistance m3->resistance

References

A Comparative Analysis of Hydroxyitraconazole and Voriconazole Against Molds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents hydroxyitraconazole and voriconazole (B182144), focusing on their efficacy against various molds. The information presented is collated from in vitro studies and clinical trials to offer a comprehensive overview for research and drug development purposes.

Introduction to the Antifungals

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Upon administration, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into its major active metabolite, this compound.[2] this compound also possesses potent antifungal activity, with an in vitro potency similar to that of the parent drug.[2]

Voriconazole is a second-generation triazole antifungal with a broad spectrum of activity against yeasts and molds, including Aspergillus species.[3] It is structurally similar to fluconazole (B54011) but has a broader spectrum of activity that more closely resembles that of itraconazole.[4] Voriconazole is approved for the primary treatment of invasive aspergillosis.[5]

Both itraconazole and voriconazole function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[6][7][8] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[6][7]

In Vitro Activity: A Comparative Summary

The in vitro activity of antifungal agents is a key indicator of their potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of itraconazole and voriconazole against various mold species, as reported in several studies. It is important to note that the in vitro activity of this compound is considered to be essentially similar to that of itraconazole.[9]

Table 1: Comparative In Vitro Activity (MIC in mg/L) of Itraconazole and Voriconazole against Aspergillus Species

OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Aspergillus fumigatusItraconazole0.52
Voriconazole0.50.5
Aspergillus flavusItraconazole0.51
Voriconazole0.51
Aspergillus terreusItraconazole0.51
Voriconazole0.51
Aspergillus nigerItraconazole12
Voriconazole0.51

Data compiled from multiple sources. MIC values can vary based on testing methodology.[9][10][11]

Table 2: In Vitro Activity (MIC in mg/L) against Other Clinically Relevant Molds

OrganismDrugMIC Range (mg/L)
Scedosporium apiospermumItraconazole0.12 - 8
Voriconazole0.06 - 4
Scedosporium prolificansItraconazole4 - >16
Voriconazole1 - >16
Fusarium solaniItraconazole4 - >16
Voriconazole2 - >16

Data compiled from multiple sources.[10][11][12]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro susceptibility of molds to antifungal agents is typically determined using standardized methods developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A Broth Microdilution Method:

  • Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (B569324) to induce sporulation. Spores are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium, with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Incubation: The microdilution plates are incubated at 35°C for 48 to 72 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or 100% inhibition) compared to the growth control.[11][13]

Below is a diagram illustrating the general workflow for antifungal susceptibility testing.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture 1. Spore_Harvest Spore Harvesting Culture->Spore_Harvest 2. Inoculum_Prep Inoculum Preparation Spore_Harvest->Inoculum_Prep 3. Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation 4. Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation 5. Incubation Incubation Inoculation->Incubation 6. Endpoint_Reading Endpoint Reading Incubation->Endpoint_Reading 7. MIC_Determination MIC Determination Endpoint_Reading->MIC_Determination 8.

Antifungal Susceptibility Testing Workflow

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Both this compound and voriconazole belong to the azole class of antifungals and share a common mechanism of action. They target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[6][7][14] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[6]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[14] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.[7]

The following diagram illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_step Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Enzyme Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibition Azoles (Itraconazole, Voriconazole) Inhibition->Enzyme

Ergosterol Biosynthesis Pathway Inhibition by Azoles

Clinical Efficacy and Pharmacokinetics

While in vitro data provides a foundation for understanding antifungal activity, clinical efficacy can be influenced by pharmacokinetic and pharmacodynamic properties.

A study comparing voriconazole and itraconazole for antifungal prophylaxis in patients undergoing allogeneic hematopoietic stem-cell transplantation found that the success of prophylaxis at day 180 was significantly higher with voriconazole (48.7%) compared to itraconazole (33.2%).[3] Furthermore, a higher percentage of patients were able to complete at least 100 days of prophylaxis with voriconazole (53.6%) versus itraconazole (39.0%).[3]

However, in a trial for the treatment of chronic pulmonary aspergillosis, voriconazole was not found to be superior to itraconazole.[15] The proportion of patients with a favorable response at 6 months was similar for both voriconazole (69%) and itraconazole (67%).[15] This study also reported a significantly higher incidence of treatment-related adverse events with voriconazole.[15]

Pharmacokinetic Profile:

  • Itraconazole and this compound: Itraconazole is highly protein-bound (99%) and exhibits variable oral bioavailability.[9] The active metabolite, this compound, generally reaches higher concentrations in the plasma than the parent drug, with a median this compound-to-itraconazole ratio of approximately 1.73.[2]

  • Voriconazole: Voriconazole also has high oral bioavailability and is approximately 58% protein-bound.[9] It exhibits nonlinear pharmacokinetics, meaning that increases in dosage can lead to a more than proportional increase in plasma concentrations.

Table 3: Pharmacokinetic Parameters

ParameterItraconazoleThis compoundVoriconazole
Protein Binding ~99%Not specified~58%
Metabolism Extensive (CYP3A4)-Extensive (CYP2C19, CYP2C9, CYP3A4)
Half-life 23.1 h (plasma)37.2 h (plasma)6 h (dose-dependent)

Data compiled from multiple sources.[9]

Conclusion

Both this compound (as the active metabolite of itraconazole) and voriconazole are potent antifungal agents against a wide range of molds, particularly Aspergillus species. Their in vitro activities are largely comparable, though voriconazole may show slightly better activity against some emerging molds.

The choice between these agents in a clinical or research setting may depend on several factors, including the specific mold species, the site of infection, potential drug-drug interactions, and patient tolerance. While voriconazole may offer advantages in certain prophylactic settings, itraconazole remains a viable and often preferred option for the treatment of chronic pulmonary aspergillosis, partly due to a more favorable side-effect profile in some studies.

Further research is needed to fully elucidate the comparative efficacy of this compound and voriconazole against a broader range of molds and in different clinical scenarios. The development of new formulations and delivery methods for these agents also holds promise for improving their therapeutic outcomes.

References

The Clinical Significance of Hydroxyitraconazole: A Guide to In Vivo Efficacy Correlation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of itraconazole (B105839) and its active metabolite, hydroxyitraconazole, in the context of therapeutic drug monitoring and clinical outcomes, supported by experimental data.

Itraconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism to form several metabolites. Among these, this compound (OH-ITZ) stands out as the major active metabolite, exhibiting antifungal activity comparable to its parent drug.[1][2] Plasma concentrations of this compound are often significantly higher than those of itraconazole, contributing substantially to the overall therapeutic effect.[3][4] This guide delves into the in vivo correlation between plasma this compound levels and clinical efficacy, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Correlation of Plasma Levels with Clinical Efficacy

Therapeutic drug monitoring (TDM) for itraconazole is crucial due to its variable oral bioavailability and susceptibility to drug-drug interactions.[3][5] Accumulating evidence suggests that considering the combined concentrations of itraconazole and this compound offers a more accurate prediction of clinical success than monitoring the parent drug alone.[6][7]

A retrospective analysis of patients with pulmonary aspergillosis demonstrated a significant correlation between clinical efficacy and the trough plasma concentrations of both itraconazole and this compound.[8] The study found that patients in the "effective" group had significantly higher mean plasma concentrations of both compounds compared to the "non-effective" group.[8] Similarly, a study on blastomycosis concluded that a therapeutic target combining itraconazole and this compound concentrations of greater than 1.0 mcg/mL is supported for successful treatment.[6]

While a statistically significant correlation exists between itraconazole and this compound levels, there is marked variability in the ratio of the metabolite to the parent drug among individuals.[3][9][10] This variability underscores the importance of measuring both compounds for accurate dose adjustments and optimization of therapeutic outcomes.

Data Summary: Plasma Concentrations and Clinical Outcomes

The following tables summarize key quantitative data from studies investigating the relationship between itraconazole, this compound plasma levels, and clinical efficacy.

Table 1: Pulmonary Aspergillosis Treatment Effective Group (n=15) Non-Effective Group (n=19) P-value
Mean Itraconazole Trough Plasma Concentration (ng/mL)1254 ± 924260 ± 296<0.05
Mean this compound Trough Plasma Concentration (ng/mL)1830 ± 1031530 ± 592<0.05
Optimal Cutoff for Itraconazole Trough (ng/mL)517--
Optimal Cutoff for Total Itraconazole + this compound (ng/mL)1025--
Data from a retrospective study on patients with pulmonary aspergillosis treated with 200 mg itraconazole once daily.[8]
Table 2: Blastomycosis Treatment Response Parent >1.0 mcg/mL (n=32) Combined >1.0 mcg/mL (n=36) Subtherapeutic (n=12) P-value
Partial or Complete Treatment Response97%94%Not specified0.99
Mortality due to Blastomycosis0%3%25%0.01
Data from a retrospective cohort review of patients with blastomycosis receiving itraconazole. The "Parent" group had itraconazole levels >1.0 mcg/mL. The "Combined" group had parent levels <1.0 mcg/mL but a combined itraconazole and this compound level >1.0 mcg/mL. The "Subtherapeutic" group failed to achieve either target.[6]
Table 3: Pharmacokinetic Parameters of Itraconazole and this compound Itraconazole (ITRA) This compound (OH-IT)
Plasma
Cmax (μg/mL)2.1 ± 0.83.3 ± 1.0
AUC (0-24h) (μg·h/mL)34.460.2
Half-life (h)23.137.2
Epithelial Lining Fluid (ELF)
Cmax (μg/mL)0.5 ± 0.71.0 ± 0.9
AUC (0-24h) (μg·h/mL)7.418.9
Half-life (h)33.248.3
Alveolar Cells (AC)
Cmax (μg/mL)5.5 ± 2.96.6 ± 3.1
AUC (0-24h) (μg·h/mL)101134
Half-life (h)15.745.6
Data from a study in 26 healthy volunteers receiving 200 mg of itraconazole every 12 hours.[4][11][12]

Experimental Protocols

The following methodologies are commonly employed in studies assessing the in vivo correlation of this compound levels and efficacy:

1. Patient Population and Study Design:

  • Retrospective Cohort Studies: These studies involve reviewing medical records of patients treated with itraconazole for specific fungal infections.[6][8] Data on demographics, itraconazole dosage, plasma concentrations of itraconazole and this compound, and clinical outcomes are collected and analyzed.

  • Pharmacokinetic Studies in Healthy Volunteers: These studies are designed to determine the pharmacokinetic profiles of itraconazole and this compound.[4][11][12] Healthy subjects are administered itraconazole, and blood samples are collected at various time points to measure drug and metabolite concentrations.

2. Measurement of Plasma Concentrations:

  • High-Performance Liquid Chromatography (HPLC): A widely used analytical technique to separate, identify, and quantify itraconazole and this compound in plasma samples.[8][11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Another highly sensitive and specific method for the simultaneous quantification of itraconazole and its metabolites in biological fluids.[3]

3. Assessment of Clinical Efficacy:

  • Clinical Symptoms Improvement: Efficacy is often assessed by observing improvements in the clinical signs and symptoms of the fungal infection.[8]

  • Radiological Findings: Changes in imaging results, such as chest X-rays or CT scans, can be used to evaluate the response to treatment, particularly in cases of pulmonary infections.

  • Mycological Eradication: In some cases, the eradication of the fungal pathogen, confirmed by culture or other microbiological tests, is used as an endpoint.

  • Treatment Response Categories: Patients are often categorized into groups such as "effective" or "non-effective," or "complete response," "partial response," and "failure" based on predefined criteria.[6][8]

Visualizing the Metabolic Pathway and Therapeutic Correlation

The following diagrams illustrate the metabolic conversion of itraconazole to this compound and the logical flow of therapeutic drug monitoring.

Metabolic Conversion of Itraconazole Itraconazole Itraconazole (Administered Drug) CYP3A4 CYP3A4 (Hepatic Enzyme) Itraconazole->CYP3A4 Metabolism Efficacy Antifungal Efficacy Itraconazole->Efficacy This compound This compound (Active Metabolite) CYP3A4->this compound This compound->Efficacy

Caption: Itraconazole is metabolized by CYP3A4 to its active form, this compound.

Therapeutic Drug Monitoring Workflow Start Itraconazole Administration TDM Therapeutic Drug Monitoring (Measure ITZ & OH-ITZ) Start->TDM Decision Combined Concentration > Target? TDM->Decision Continue Continue Current Dose Decision->Continue Yes Adjust Adjust Dose Decision->Adjust No Adjust->TDM Re-evaluate

Caption: A workflow for therapeutic drug monitoring of itraconazole and this compound.

Conclusion

The available evidence strongly supports the critical role of this compound in the overall efficacy of itraconazole therapy. Its substantial in vivo concentrations and potent antifungal activity necessitate its inclusion in therapeutic drug monitoring strategies. For researchers and clinicians, measuring both itraconazole and this compound plasma levels is paramount for optimizing dosing regimens, ensuring therapeutic success, and minimizing the risk of treatment failure. Future research should continue to refine the specific target concentrations for the sum of itraconazole and this compound across a broader range of fungal pathogens and patient populations.

References

Validating Analytical Methods for Hydroxyitraconazole: A Comparative Guide to Reference Standards and Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hydroxyitraconazole, the active metabolite of the antifungal agent itraconazole (B105839), is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comparative overview of validated analytical methods, focusing on the reference standards employed and presenting supporting experimental data to aid in method selection and validation.

The simultaneous determination of itraconazole and this compound in biological matrices, most commonly human plasma, is essential due to the significant antifungal activity of the metabolite.[1] Various analytical techniques have been successfully validated for this purpose, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection being the most prevalent.

Comparative Analysis of Analytical Methods

The choice of analytical method often depends on the required sensitivity, selectivity, and sample throughput. LC-MS/MS methods generally offer higher sensitivity and specificity, allowing for lower limits of quantification.[2][3] HPLC methods, while sometimes less sensitive, can be a robust and cost-effective alternative.[4][5] Below is a summary of performance data from various validated methods.

ParameterLC-MS/MS Method A[2]LC-MS/MS Method B[3]HPLC-Fluorescence Method[5]HPLC-UV Method[4]
Linearity Range (ng/mL) 1-5001-2505-50050-10,000
Lower Limit of Quantification (LLOQ) (ng/mL) 11550
Intra-day Precision (%CV) < 11< 15Not Reported< 10
Inter-day Precision (%CV) < 11< 15Not Reported< 10
Accuracy/Bias (%) Not ReportedWithin ±15Not Reported< 8.0
Recovery (%) 75.68 - 82.52Not Reported> 70~100
Internal Standard D5-hydroxyitraconazoleITZ-OH-D5LoratidineNaproxen

Reference and Internal Standards

The foundation of an accurate and reproducible analytical method lies in the use of well-characterized reference standards. For the quantification of this compound, certified reference standards of both itraconazole and this compound are essential for the preparation of calibration curves and quality control (QC) samples.

In isotope dilution mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.[2] Commonly used internal standards for this compound analysis include deuterated analogs such as D5-hydroxyitraconazole and hydroxy itraconazole-d8.[2] For HPLC methods with UV or fluorescence detection, a structurally similar compound that is not present in the sample, such as loratidine or naproxen, can be used as an internal standard.[4][5]

Experimental Protocols: A Generalized Workflow

The validation of an analytical method for this compound typically follows a standardized workflow, from sample preparation to data analysis. The following diagram illustrates a general experimental workflow for the analysis of this compound in human plasma.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection cluster_3 Data Analysis plasma Plasma Sample is_spike Spike with Internal Standard plasma->is_spike extraction Extraction (Protein Precipitation, LLE, or SPE) is_spike->extraction hplc HPLC/UPLC Separation (e.g., C18 Column) extraction->hplc msms Tandem Mass Spectrometry (MS/MS) hplc->msms uv_fld UV or Fluorescence Detection hplc->uv_fld quant Quantification against Calibration Curve msms->quant uv_fld->quant

References

Unraveling the Binding Affinities: A Comparative Analysis of Hydroxyitraconazole and Other Azole Antifungals to Plasma Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal drug development, understanding the extent of plasma protein binding is a critical parameter that significantly influences a drug's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of the protein binding characteristics of hydroxyitraconazole, the major active metabolite of itraconazole (B105839), with other prominent azole antifungal agents. The data presented herein, supported by detailed experimental methodologies, offers valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases.

Executive Summary

The degree to which a drug binds to plasma proteins, primarily albumin, governs its free (unbound) concentration in the bloodstream. It is this unbound fraction that is pharmacologically active and available to exert its therapeutic effect. Azole antifungals exhibit a wide spectrum of plasma protein binding, which has profound implications for their efficacy, distribution, and potential for drug-drug interactions. This comparison focuses on this compound and its parent compound, itraconazole, alongside other commonly used azoles: posaconazole, voriconazole (B182144), and fluconazole (B54011).

Comparative Plasma Protein Binding of Azole Antifungals

The following table summarizes the quantitative data on the plasma protein binding of selected azole antifungals.

Antifungal AgentPlasma Protein Binding (%)Key Plasma Proteins Involved
This compound ~99.75%Albumin
Itraconazole >99%[1]Albumin
Posaconazole 98-99%[2]Albumin
Voriconazole ~58%Albumin, α-1-acid glycoprotein[3]
Fluconazole 11-12%[1]Not specified

Note: The protein binding of this compound was calculated based on the average percent free fraction of 0.251% found in patient samples[4].

The data clearly indicates that this compound, much like its parent compound itraconazole and fellow second-generation triazole posaconazole, is highly protein-bound. In contrast, voriconazole exhibits moderate protein binding, while fluconazole shows low affinity for plasma proteins. This significant variation in protein binding among azoles is a crucial factor in determining their dosing regimens and predicting their clinical behavior.

Experimental Methodologies

The determination of plasma protein binding is a meticulous process requiring precise experimental techniques. The most widely accepted and utilized method is Equilibrium Dialysis , which was central to obtaining the data for this comparison.

Equilibrium Dialysis Protocol

Equilibrium dialysis is considered the "gold standard" for accurately measuring the unbound fraction of a drug in plasma[5]. The methodology involves the following key steps:

  • Preparation of Plasma Samples: Human plasma is spiked with the test compound (e.g., this compound) at a clinically relevant concentration.

  • Dialysis Setup: A Rapid Equilibrium Dialysis (RED) device is commonly employed[6][7]. This device consists of two chambers separated by a semipermeable membrane with a specific molecular weight cutoff (typically 8-12 kDa) that allows the passage of small drug molecules but retains larger plasma proteins. The plasma sample containing the drug is added to one chamber, and a protein-free buffer solution (e.g., phosphate-buffered saline, PBS) is added to the other.

  • Equilibration: The dialysis unit is incubated at a physiological temperature (37°C) for a sufficient period (typically 4 to 24 hours) to allow the unbound drug to reach equilibrium between the plasma and buffer chambers[6][8].

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the drug in each aliquot is quantified using a sensitive and specific analytical technique, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6].

  • Calculation of Unbound Fraction: The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber (representing the free drug) to the drug concentration in the plasma chamber (representing the total drug).

An alternative method for determining protein binding, particularly for highly lipophilic compounds, is Ultracentrifugation . This technique separates the protein-bound drug from the free drug by subjecting the plasma sample to high-speed centrifugation, which pellets the protein-drug complexes[9][10].

Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

The antifungal activity of all azole agents stems from their ability to disrupt the fungal cell membrane by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway: lanosterol 14α-demethylase [11][12]. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Azole_Mechanism_of_Action Lanosterol Lanosterol Ergosterol_Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Pathway Enters Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Ergosterol_Pathway->Lanosterol_14a_demethylase Mediated by Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Produces Azoles Azole Antifungals (e.g., this compound) Azoles->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Cell_Lysis Fungal Cell Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption leads to

Caption: Mechanism of action of azole antifungals.

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane, ultimately compromising its integrity and leading to the inhibition of fungal growth or cell death[13].

Experimental Workflow for Protein Binding Determination

The following diagram illustrates a typical workflow for determining the plasma protein binding of an azole antifungal using the equilibrium dialysis method.

Protein_Binding_Workflow start Start spike Spike Human Plasma with Azole Compound start->spike prepare_red Prepare RED Device: Plasma in one chamber, PBS in the other spike->prepare_red incubate Incubate at 37°C to reach equilibrium prepare_red->incubate sample Collect Aliquots from Plasma and PBS Chambers incubate->sample analyze Quantify Azole Concentration using LC-MS/MS sample->analyze calculate Calculate Percentage of Protein Binding analyze->calculate end End calculate->end

Caption: Workflow for plasma protein binding assay.

This standardized workflow ensures the generation of reliable and reproducible data, which is essential for the preclinical and clinical development of new antifungal agents.

Conclusion

The plasma protein binding of azole antifungals is a highly variable yet critical determinant of their therapeutic efficacy. This compound, similar to itraconazole and posaconazole, exhibits a high degree of protein binding, which contrasts sharply with the lower binding observed for voriconazole and fluconazole. A thorough understanding of these differences, supported by robust experimental data, is paramount for optimizing dosing strategies and ultimately improving patient outcomes in the treatment of fungal infections. The methodologies and comparative data presented in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel antifungal therapies.

References

Comparative Efficacy of Hydroxyitraconazole in Itraconazole-Resistant Fungal Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comprehensive comparison of the in vitro efficacy of hydroxyitraconazole, the primary active metabolite of itraconazole (B105839), against fungal strains with known resistance to the parent drug. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and resistance mechanisms.

Executive Summary

Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic mycoses. Its efficacy, however, is increasingly challenged by the emergence of resistant fungal strains. Upon administration, itraconazole is extensively metabolized in the liver to numerous compounds, with this compound being the most prominent and possessing intrinsic antifungal activity. The in vitro potency of hydroxyitraconale is generally considered to be comparable to that of itraconazole against susceptible isolates. However, there is a notable lack of comprehensive data directly comparing the activity of this compound against fungal strains with well-characterized itraconazole resistance mechanisms. This guide synthesizes the available data, outlines the primary mechanisms of itraconazole resistance, and provides detailed experimental protocols for antifungal susceptibility testing.

Mechanisms of Itraconazole Resistance

Itraconazole, like other azole antifungals, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in Candida species and cyp51A in Aspergillus species. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to itraconazole can arise through several molecular mechanisms:

  • Target Site Mutations: Point mutations in the ERG11 or cyp51A genes can alter the structure of the target enzyme, reducing its binding affinity for itraconazole.

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 or cyp51A gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations to achieve effective inhibition.

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of itraconazole from the fungal cell, reducing its intracellular concentration.

These resistance mechanisms are often complex and can occur in combination within a single fungal isolate, leading to high-level resistance.

Comparative In Vitro Efficacy

Extensive studies have compared the in vitro activity of itraconazole and this compound against a wide array of susceptible fungal isolates. The general consensus is that their efficacy is largely equivalent. However, a significant knowledge gap exists regarding the activity of this compound against strains that have developed resistance to itraconazole.

While direct comparative Minimum Inhibitory Concentration (MIC) data of this compound against characterized itraconazole-resistant strains is scarce in the published literature, the available information on itraconazole against resistant strains is presented below. This data is crucial for understanding the potential cross-resistance profile of this compound.

Table 1: In Vitro Susceptibility of Itraconazole-Susceptible and -Resistant Aspergillus fumigatus to Itraconazole
Isolate TypeItraconazole MIC Range (µg/mL)Reference(s)
Susceptible0.125 - 1.0[1]
Resistant (with cyp51A mutations)>16[2]
Resistant (mechanism not specified)>8.0[3]
Table 2: In Vitro Susceptibility of Itraconazole-Susceptible and -Resistant Candida albicans to Itraconazole
Isolate TypeItraconazole MIC Range (µg/mL)Reference(s)
Susceptible0.03 - 0.125[4]
Susceptible Dose-Dependent0.25 - 0.5[4]
Resistant≥ 1[4]
Fluconazole-ResistantOften show elevated itraconazole MICs[5]

Note: The lack of specific MIC values for this compound against these resistant isolates is a critical area for future research. Given that this compound shares the same mechanism of action as itraconazole, it is plausible that it would exhibit reduced efficacy against strains with target site mutations or overexpression. However, its activity against strains with overexpressed efflux pumps could potentially differ, depending on whether it is a substrate for these pumps.

Experimental Protocols

Standardized methods for antifungal susceptibility testing are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols for broth microdilution testing.

CLSI M27-A3 Broth Microdilution Method for Yeasts

This method is a reference standard for determining the MICs of antifungal agents against yeasts such as Candida species.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.

  • Antifungal Agent Preparation: Stock solutions of itraconazole and this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized yeast inoculum is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing```dot

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Fungal Isolate B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plates B->D C Prepare Antifungal Dilutions (Itraconazole & this compound) C->D E Incubate at 35°C for 24-48 hours D->E F Read Plates Visually or Spectrophotometrically E->F G Determine MIC (≥50% Growth Inhibition) F->G

Caption: Key mechanisms of itraconazole resistance in Candida.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses comparable in vitro antifungal activity to its parent compound, itraconazole, against susceptible fungal isolates. However, the critical question of its efficacy against itraconazole-resistant strains remains largely unanswered due to a lack of direct comparative studies. The primary mechanisms of itraconazole resistance, namely target site alteration and efflux pump overexpression, are likely to confer cross-resistance to this compound.

Future research should prioritize the in vitro and in vivo evaluation of this compound against a panel of well-characterized itraconazole-resistant fungal isolates. Such studies are imperative to elucidate the potential clinical utility of monitoring this compound levels and to guide the development of strategies to overcome azole resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and environmentally responsible disposal of hydroxyitraconazole are critical for laboratory and drug development settings. Given the environmental persistence of triazole antifungals and the aquatic toxicity of its parent compound, itraconazole (B105839), a cautious approach to disposal is paramount.

This compound, an active metabolite of the antifungal agent itraconazole, requires careful management at the end of its lifecycle in a research environment. While safety data sheets (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), the environmental profile of its parent compound and the broader class of triazole antifungals necessitates stringent disposal practices. Itraconazole is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] Therefore, treating this compound with the same level of caution is a recommended best practice.

Regulatory Framework and Best Practices

The U.S. Environmental Protection Agency (EPA) provides a framework for the management of pharmaceutical waste. For non-hazardous pharmaceuticals, the EPA suggests that the most protective approach is to manage them as hazardous waste under Subpart P of the Resource Conservation and Recovery Act (RCRA).[2] This regulation explicitly prohibits the disposal of hazardous pharmaceutical waste down the drain (sewering).[3][4] Even for non-hazardous pharmaceuticals, sewering is discouraged to prevent the introduction of active pharmaceutical ingredients into waterways.[3][5]

State regulations may also have specific requirements for pharmaceutical waste disposal that can be more stringent than federal law.[2] Many states recommend or mandate incineration for non-hazardous pharmaceutical waste to ensure its complete destruction.[2]

Recommended Disposal Procedure for this compound in a Laboratory Setting

Based on the available information and regulatory guidance, the following step-by-step procedure is recommended for the disposal of this compound in research, scientific, and drug development settings:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE), as hazardous pharmaceutical waste.

    • Segregate this compound waste from other laboratory waste streams at the point of generation.

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers. While specific color-coding can vary by institution and state, black containers are often used for RCRA hazardous pharmaceutical waste.[6]

    • The container label should clearly identify the contents as "Hazardous Pharmaceutical Waste" and list "this compound."

  • Storage:

    • Store the sealed waste containers in a secure, designated area away from general lab traffic.

    • Ensure that the storage area is compliant with your institution's hazardous waste storage policies, including limitations on accumulation time.

  • Disposal:

    • Do not dispose of this compound down the sink or in the regular trash.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • The preferred method of disposal for pharmaceutical waste is typically incineration at a permitted facility.[4]

Environmental Considerations

Triazole antifungals, the class of compounds to which itraconazole and its metabolite belong, have been shown to be persistent in the environment.[7][8][9] Their presence in soil and water can contribute to the development of antifungal resistance in environmental fungi.[10][11] Adhering to proper disposal protocols is a critical step in minimizing the environmental footprint of pharmaceutical research and development.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

HydroxyitraconazoleDisposal cluster_start cluster_classification Step 1: Waste Classification cluster_action Step 2: Action cluster_container Step 3: Containerization cluster_disposal Step 4: Final Disposal start Start: This compound Waste Generated classify Is the waste contaminated with this compound? start->classify treat_hazardous Treat as Hazardous Pharmaceutical Waste classify->treat_hazardous Yes general_waste Dispose as General Lab Waste classify->general_waste No hazardous_container Place in a designated, labeled Hazardous Waste Container (e.g., Black) treat_hazardous->hazardous_container ehs_disposal Arrange for pickup by EHS or licensed waste contractor for incineration hazardous_container->ehs_disposal

References

Personal protective equipment for handling Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hydroxyitraconazole. The following procedures are based on a conservative approach to laboratory safety, treating the compound with a high degree of caution due to the limited specific hazard information available.

Physicochemical and Storage Data

A summary of the available quantitative data for this compound is presented below. No specific occupational exposure limits have been established for this compound.

PropertyValue
CAS Number 112559-91-8
Molecular Formula C₃₅H₃₈Cl₂N₈O₅
Molecular Weight 721.63 g/mol
Purity >95% (HPLC)[1]
Storage Temperature -20°C[1]
Shipping Temperature Room Temperature[1]
Stability ≥ 4 years (when stored correctly)[2]

Personal Protective Equipment (PPE)

Although some safety data sheets (SDS) suggest that this compound is not classified as a hazardous substance, it is prudent to follow standard precautions for handling potent pharmaceutical compounds. One SDS recommends more comprehensive PPE.[3] Therefore, the following personal protective equipment is recommended to minimize exposure.

Core PPE Requirements:

  • Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978-(05)-13.[4] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[5] Gloves should be changed regularly or immediately if they are torn, punctured, or contaminated.[5]

  • Gown: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[5]

  • Eye and Face Protection: Safety goggles with side shields are essential.[3] When there is a risk of splashes, a full-face shield should be worn in addition to goggles.[4]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form of the compound outside of a containment system like a chemical fume hood or biological safety cabinet.[3]

  • Hair and Shoe Covers: Disposable hair and shoe covers should be worn to prevent contamination of personal clothing and workspaces.

Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE before handling the package.

  • Store this compound at -20°C in a clearly labeled, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1][3]

Preparation and Handling:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.

  • Before starting work, ensure that a safety shower and eyewash station are readily accessible.[3]

  • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid generating dust.

Accidental Release Measures:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • For small spills, absorb any liquid with an inert material (e.g., diatomite, universal binders) and decontaminate the area with alcohol.[3]

  • Collect all contaminated materials in a sealed container for proper disposal.[3]

Disposal Plan

Proper disposal of unused or expired this compound and contaminated materials is crucial to protect public health and the environment.

  • Unused Compound: Unused or expired this compound should be treated as pharmaceutical waste. Do not dispose of it in the regular trash or down the drain.[6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be collected in a dedicated, sealed waste container.

  • Disposal Method: The preferred method of disposal is through a licensed hazardous waste disposal service. If this is not available, follow local regulations for pharmaceutical waste. Some guidelines suggest modifying the medicine to discourage consumption before placing it in the household trash, but this should be a last resort and local regulations must be followed.[6][7]

Visual Safety Protocols

The following diagrams illustrate the recommended workflow for handling this compound and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Work in a Ventilated Enclosure (e.g., Fume Hood) A->B C Weigh and Prepare Solution B->C D Conduct Experiment C->D E Decontaminate Work Surface D->E F Segregate Waste E->F G Dispose of as Pharmaceutical Waste F->G

Caption: Workflow for Handling this compound.

G cluster_ppe Personal Protective Equipment start Assess Task gloves Double Nitrile Gloves gown Disposable Gown eye Safety Goggles is_powder Handling Powder? start->is_powder face Face Shield resp Respirator is_powder->resp Yes is_splash Risk of Splash? is_powder->is_splash No is_splash->face Yes

Caption: PPE Selection for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.